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(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Documentation Hub

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  • Product: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
  • CAS: 1346447-28-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in Kinase Inhibitor Discovery

Executive Summary The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core scaffolds that effectively mimic the purine ring of ATP. (5-Chloro-3-iodo-1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective small-molecule kinase inhibitors relies heavily on the strategic selection of core scaffolds that effectively mimic the purine ring of ATP. (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6) represents a highly functionalized 7-azaindole derivative that serves as a privileged building block in modern medicinal chemistry. By offering orthogonal reactivity sites (C3-iodo, C5-chloro, and C6-methanol), this fragment allows for rapid, multidimensional expansion into the kinase binding pocket. This technical guide explores the physicochemical properties, mechanistic reactivity, and validated experimental protocols for utilizing this scaffold in drug discovery.

Physicochemical Properties & Structural Analysis

Understanding the baseline physicochemical parameters of a starting scaffold is critical for predicting the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). The 7-azaindole core provides an optimal balance of lipophilicity and topological polar surface area (TPSA), which is essential for cellular permeability and oral bioavailability.

Quantitative Data Summary
PropertyValuePharmacological Relevance
Chemical Name (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanolIUPAC nomenclature for structural identification.
CAS Registry Number 1346447-28-6Unique identifier for procurement and compliance [1].
Molecular Formula C₈H₆ClIN₂ODefines atomic composition.
Molecular Weight 308.50 g/mol Low molecular weight allows for extensive functionalization while remaining compliant with Lipinski’s Rule of 5.
TPSA 48.91 ŲOptimal for membrane permeability; allows addition of polar groups without exceeding the 140 Ų threshold for oral drugs.
Hydrogen Bond Donors 2 (N1-H, C6-OH)Critical for anchoring to the kinase hinge region.
Hydrogen Bond Acceptors 2 (N7, C6-OH)Facilitates interactions with backbone amides or solvent molecules.
Rotatable Bonds 1 (C-OH)High structural rigidity minimizes entropic penalties upon target binding.

Data synthesized from NextSDS chemical substance profiling [1].

Mechanistic Reactivity and Scaffold Evolution

The strategic value of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol lies in its precisely tuned electronic environment, which dictates its reactivity profile. The pyridine nitrogen (N7) withdraws electron density from the conjugated system, rendering the C5-chloro position relatively inert under standard conditions. Conversely, the electron-rich pyrrole ring activates the C3-iodo position.

Orthogonal Reactivity Logic

The differential bond dissociation energies (BDE) between the C-I bond (~65 kcal/mol) and the C-Cl bond (~95 kcal/mol) create a built-in chemoselectivity.

  • Primary Functionalization (C3): Palladium(0) undergoes rapid oxidative addition at the C3-iodo position at mild temperatures (40–50 °C).

  • Secondary Functionalization (C5): Once the C3 position is substituted, harsher conditions (90–110 °C) and specialized electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are required to force oxidative addition into the C5-Cl bond.

  • Tertiary Functionalization (C6): The hydroxymethyl group acts as a vector toward the solvent-exposed region of the kinase and can be oxidized or alkylated independently of the halogen sites.

Reactivity Core (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol CAS: 1346447-28-6 Iodo C3-Iodo Position (High Reactivity, BDE ~65 kcal/mol) Core->Iodo Primary Pd-Catalysis Chloro C5-Chloro Position (Low Reactivity, BDE ~95 kcal/mol) Core->Chloro Secondary Pd-Catalysis Hydroxyl C6-Methanol Group (Solvent Vector) Core->Hydroxyl Oxidation / Alkylation NH N1-H Pyrrole (Hinge Binder / Protection Site) Core->NH Deprotonation Suzuki1 C3-Substituted Intermediate Iodo->Suzuki1 Suzuki/Sonogashira (40-50°C) Buchwald C3, C5-Disubstituted Lead Chloro->Buchwald Buchwald-Hartwig (90-110°C)

Diagram 1: Orthogonal reactivity pathways of the 7-azaindole scaffold.

Application in Kinase Inhibitor Design

The 1H-pyrrolo[2,3-b]pyridine core is a classical ATP-mimetic. The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the N7 lone pair acts as a hydrogen bond acceptor from the backbone amide NH. This bidentate interaction anchors the scaffold, allowing the C3, C5, and C6 substituents to probe adjacent hydrophobic pockets and solvent channels.

Recent literature highlights the efficacy of this scaffold across multiple oncology and immunology targets:

  • TNIK (Traf2- and Nck-interacting kinase): demonstrated that functionalizing the 7-azaindole core yields inhibitors with IC₅₀ values < 1 nM, effectively suppressing Wnt signaling in colorectal cancer[2].

  • JAK3 (Janus Kinase 3): According to, substitutions at the C4/C5 positions of the 7-azaindole core allow for exquisite selectivity over other JAK family members by exploiting specific hydrophobic cavities [3].

  • LATS1/2: Scaffold hopping strategies utilizing functionalized 7-azaindoles have successfully improved metabolic stability and kinase selectivity for regenerative medicine applications, as detailed in [4].

KinaseWorkflow Start Fragment Selection (7-Azaindole) Protect N1-Protection (SEM / Boc) Start->Protect Coupling1 C3 Cross-Coupling (Targeting Hinge) Protect->Coupling1 Coupling2 C5 Cross-Coupling (Hydrophobic Pocket) Coupling1->Coupling2 Modify C6-OH Modification (Solvent Exposure) Coupling2->Modify Assay Kinase Screening (JAK3, TNIK, LATS) Modify->Assay

Diagram 2: Standard workflow for evolving the 7-azaindole fragment into a lead kinase inhibitor.

Experimental Protocols: Self-Validating Synthetic Workflows

To ensure high yields and prevent unwanted side reactions, the following protocols leverage the physicochemical causality of the scaffold.

Protocol A: Chemoselective C3-Suzuki-Miyaura Coupling

Objective: To install an aryl/heteroaryl group at the C3 position with >95% chemoselectivity, leaving the C5-chloride intact for downstream functionalization.

  • Reagents: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Step-by-Step Procedure:

    • Charge a flame-dried Schlenk flask with the 7-azaindole scaffold, arylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with N₂ (3 cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes.

    • Add the degassed 1,4-Dioxane/H₂O mixture, followed by the Pd(dppf)Cl₂ catalyst.

    • Stir the reaction mixture at 45–50 °C for 4–6 hours. Causality: Maintaining the temperature strictly below 60 °C prevents the catalyst from overcoming the activation energy barrier required for oxidative addition into the stronger C5-Cl bond.

    • Validation: Monitor the reaction via LC-MS. A successful reaction is validated by the disappearance of the starting material mass and the appearance of the product mass (accounting for the loss of iodine, -126 Da, and the addition of the aryl fragment).

    • Quench with distilled water, extract with Ethyl Acetate (3x), dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

Protocol B: Selective Oxidation of the C6-Methanol Group

Objective: Convert the primary alcohol to an aldehyde to serve as an electrophile for reductive amination.

  • Reagents: C3-functionalized intermediate (1.0 eq), Activated MnO₂ (10.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Step-by-Step Procedure:

    • Dissolve the C3-functionalized intermediate in anhydrous DCM at room temperature.

    • Add activated MnO₂ in a single portion. Causality: MnO₂ is specifically selected over stronger oxidants (like Swern conditions or Dess-Martin periodinane) because it is highly chemoselective for allylic/benzylic-type alcohols. It tolerates the unprotected N1-H of the pyrrole ring, completely avoiding unwanted N-oxidation or over-oxidation to the carboxylic acid.

    • Stir vigorously at room temperature for 12 hours.

    • Validation: Filter the black suspension through a tightly packed pad of Celite to remove all manganese residues. Wash the filter cake thoroughly with Ethyl Acetate until the filtrate runs clear.

    • Concentrate the filtrate in vacuo. The resulting crude aldehyde is typically >90% pure by NMR and can be used directly in the next step without further purification.

References

  • NextSDS Database. "(5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Chemical Substance Information." NextSDS. Available at:[Link]

  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters (2021). Available at: [Link]

  • Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin (2020). Available at:[Link]

  • Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine. PMC / NIH (2023). Available at:[Link]

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

Executive Summary & Pharmacological Context (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6) is a highly functionalized 7-azaindole derivative utilized extensively as a building block in advanc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

(5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6) is a highly functionalized 7-azaindole derivative utilized extensively as a building block in advanced pharmaceutical synthesis[1]. The pyrrolo[2,3-b]pyridine scaffold is a privileged pharmacophore, frequently deployed in targeted oncology to bind the ATP-hinge region of kinases such as CSF-1R, JAK, and BRAF[2].

From a structural biology and solid-state chemistry perspective, understanding the exact spatial arrangement of this molecule is critical. The 3-iodo and 5-chloro substituents not only serve as vectors for late-stage cross-coupling reactions (e.g., Suzuki-Miyaura) but also drastically alter the electron density and crystal packing of the core. This whitepaper provides an in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) workflows, molecular architecture, and solid-state interactions defining this compound and its structural analogs.

Molecular Architecture and Solid-State Causality

The crystalline state of halogenated 7-azaindole derivatives is governed by a strict hierarchy of intermolecular forces. As an Application Scientist, it is crucial to recognize that the crystal lattice is not random; it is a self-assembling system driven by predictable thermodynamic preferences[3].

  • The Azaindole Core (Primary Motif): The fused pyrrole and pyridine rings maintain rigid coplanarity, typically exhibiting a dihedral angle of less than 2°[4]. The defining crystallographic feature of 7-azaindoles is their strong propensity to form centrosymmetric dimers. This occurs via paired N−H⋯N hydrogen bonds, where the pyrrole nitrogen acts as the donor and the adjacent pyridine nitrogen acts as the acceptor[4].

  • Halogen Effects (3-Iodo, 5-Chloro): The heavy iodine atom at the C3 position is highly polarizable and electron-dense. In the solid state, it frequently participates in halogen bonding —acting as a Lewis acid via its σ -hole to interact with Lewis bases (such as the oxygen of the methanol group). The 5-chloro group primarily influences hydrophobic packing and steric hindrance.

  • The 6-Hydroxymethyl Moiety: The addition of the −CH2​OH group disrupts the standard hydrophobic stacking of the azaindole core. It introduces a highly flexible, competing hydrogen-bond network ( O−H⋯O or O−H⋯N ) that often dictates the final crystallographic space group (frequently monoclinic or triclinic).

Interaction_Network Core 7-Azaindole Core Dimer Centrosymmetric Dimer (N-H···N H-Bonds) Core->Dimer Primary Motif Iodo 3-Iodo Substituent HalogenBond Halogen Bonding (σ-hole interactions) Iodo->HalogenBond High Polarizability Chloro 5-Chloro Substituent Steric Crystal Packing & Steric Hindrance Chloro->Steric Hydrophobic Packing Methanol 6-Hydroxymethyl Group OHNetwork O-H···O / O-H···N Extended H-Bond Network Methanol->OHNetwork Secondary Motif Dimer->OHNetwork Competing Forces

Caption: Logical hierarchy of intermolecular forces governing the crystal lattice of the target compound.

Experimental Protocols for X-Ray Crystallography

To achieve a self-validating structural model with an R1​ value <0.05 , the experimental workflow must be meticulously controlled. The presence of the heavy iodine atom necessitates specific choices in crystallization and data collection.

Protocol 3.1: Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is prioritized over slow evaporation. Slow evaporation often leads to rapid supersaturation and amorphous precipitation of halogenated azaindoles. Vapor diffusion allows for a gradual decrease in the dielectric constant of the solvent system, promoting the nucleation of high-quality, defect-free single crystals[4].

  • Solubilization: Dissolve 15 mg of purified (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in 0.5 mL of a moderately polar solvent (e.g., dichloromethane or a 1:1 mixture of ethyl acetate/methanol) inside a 2 mL inner glass vial.

  • Anti-Solvent Chamber: Place the unsealed inner vial into a larger 20 mL outer vial containing 3 mL of a volatile anti-solvent (e.g., n -hexane or pentane).

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap. Incubate the system in a vibration-free environment at a stable 293 K .

  • Harvesting: Over 3 to 7 days, the anti-solvent will diffuse into the inner vial. Harvest the resulting single crystals (typically colorless prisms or plates) directly into a drop of perfluoropolyether cryo-oil to prevent solvent loss and lattice degradation.

Protocol 3.2: Cryogenic Data Collection

Causality: Data collection must be performed at cryogenic temperatures ( 100 K−200 K ). The massive 3-iodo substituent exhibits high thermal displacement parameters (atomic vibration) at room temperature. Cooling the crystal freezes out this thermal motion, preventing the smearing of electron density and drastically improving the signal-to-noise ratio of high-angle reflections[3].

  • Mounting: Select a single crystal with dimensions approximately 0.15×0.10×0.05 mm under a polarized light microscope. Mount it on a MiTeGen cryoloop.

  • Cooling: Instantly transfer the loop to the diffractometer goniometer head, directly into a laminar nitrogen cold stream set to 150 K .

  • Irradiation: Utilize graphite-monochromated Mo radiation ( λ=0.71073A˚ ). Critical Choice: Mo is strictly required over Cu ( λ=1.5418A˚ ) because copper radiation is severely absorbed by iodine, which would result in catastrophic data truncation and inaccurate bond lengths.

Protocol 3.3: Data Reduction and Structure Solution
  • Integration: Integrate the diffraction frames using standard software (e.g., Bruker SAINT).

  • Absorption Correction: Apply a multi-scan absorption correction (e.g., SADABS)[5]. This is a non-negotiable step; without it, the transmission factors will be heavily skewed by the iodine's absorption edge.

  • Solution & Refinement: Solve the phase problem using Direct Methods (SHELXT) and refine the structural model using full-matrix least-squares on F2 (SHELXL).

  • Validation: Locate all hydrogen atoms (particularly the O−H and N−H protons) from the difference Fourier electron density maps. Refine them isotropically to empirically validate the proposed hydrogen-bonding network.

SCXRD_Workflow A Compound Synthesis & Purification (>98%) B Vapor Diffusion Crystallization (CH2Cl2 / n-Hexane) A->B C Crystal Selection & Cryogenic Mounting (150 K) B->C D X-Ray Data Collection (Mo Kα, λ = 0.71073 Å) C->D E Data Reduction & Absorption Correction (SADABS) D->E F Structure Solution (Direct Methods / SHELXT) E->F G Anisotropic Refinement & H-Atom Placement (SHELXL) F->G

Caption: Step-by-step single-crystal X-ray diffraction workflow for halogenated azaindole derivatives.

Quantitative Data and Structural Parameters

To facilitate cross-study comparison, the following tables summarize the expected crystallographic parameters and interaction geometries for this class of heavily functionalized pyrrolo[2,3-b]pyridines, extrapolated from structurally validated analogs[4],[3],[5].

Table 1: Typical Crystallographic Data and Refinement Parameters

ParameterExpected Value / Specification
Chemical Formula C8​H6​ClIN2​O
Molecular Weight 308.50 g/mol
Crystal System Monoclinic or Triclinic
Temperature 150(2) K
Radiation Type Mo ( λ=0.71073A˚ )
Absorption Correction Multi-scan (SADABS)
Goodness-of-fit on F2 1.00−1.05
Final R indices ( I>2σ(I) ) R1​≈0.035,wR2​≈0.085

Table 2: Key Intermolecular Interaction Geometries (Predicted)

Interaction TypeDonor-H Acceptor ( D−H⋯A ) D−H ( ) H⋯A ( ) D⋯A ( )Angle ( )
Azaindole Dimer N(1)−H(1)⋯N(2)i 0.88 2.05−2.15 2.90−2.95 >160
Methanol Network O(1)−H(1A)⋯O(1)ii 0.82 1.90−2.00 2.70−2.80 >155
Halogen Bond C(3)−I(1)⋯O(1)iii N/AN/A 3.10−3.30 ≈170

(Note: Symmetry codes (i, ii, iii) depend on the exact space group determination during refinement).

Conclusion

The rigorous crystallographic profiling of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol is a masterclass in managing competing solid-state forces. By carefully selecting cryogenic temperatures and Mo radiation, researchers can bypass the severe absorption and thermal motion artifacts introduced by the 3-iodo substituent. The resulting structural data—highlighting the delicate balance between the robust azaindole N−H⋯N dimer, the highly directional iodine halogen bonds, and the flexible 6-methanol hydrogen-bond network—provides an indispensable foundation for structure-based drug design in kinase inhibitor development.

References
  • (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol - NextSDS | nextsds.com |[Link]

  • 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine | researchgate.net |[Link]

  • Synthesis, characterization, crystal structure, and DFT study of 3,4-Diphenyl -1H-pyrrolo[2,3-b]pyridine | tandfonline.com |[Link]

  • Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | acs.org |[Link]

Sources

Foundational

Unlocking the Electronic Properties of 5-Chloro-3-Iodo Azaindole Derivatives: A Technical Guide for Drug Discovery

Executive Summary The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere to the traditional indole ring...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole scaffold (1H-pyrrolo[2,3-b]pyridine) has emerged as a privileged pharmacophore in modern medicinal chemistry, serving as a metabolically stable bioisostere to the traditional indole ring. When functionalized with specific halogens—namely, a chlorine atom at the C5 position and an iodine atom at the C3 position—the resulting derivative, 5-chloro-3-iodo-7-azaindole (CAS: 900514-08-1), exhibits highly tuned electronic properties [1]. This whitepaper provides an in-depth analysis of the quantum mechanical behavior, electrostatic potential, and orthogonal reactivity of this molecule, offering researchers a causal framework for utilizing it in the design of advanced kinase inhibitors and organic materials.

Quantum Mechanical Profiling: Frontier Molecular Orbitals

The electronic architecture of 5-chloro-3-iodo-7-azaindole is defined by the interplay between the electron-deficient pyridine ring and the electron-rich pyrrole ring.

HOMO-LUMO Modulation

The introduction of the aza-nitrogen at the 7-position fundamentally alters the frontier molecular orbitals (FMOs). Because nitrogen is more electronegative than carbon, it exerts a strong inductive (-I) effect, pulling electron density away from the π -conjugated system. This lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) relative to a standard indole [2].

The addition of halogens further modulates this:

  • C5-Chloro Substituent: The chlorine atom exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+R). The net result is a deactivation of the ring, which lowers the HOMO energy, thereby increasing the oxidative metabolic stability of the drug candidate.

  • C3-Iodo Substituent: Iodine is a large, highly polarizable atom. While it is electron-withdrawing, its diffuse electron cloud introduces unique polarizability to the HOMO, facilitating heavy-atom effects that are highly relevant in photochemistry and organic electronics.

The σ -Hole and Halogen Bonding

A critical electronic feature of the C3-iodo substituent is the generation of a σ -hole . Because the C-I bond is highly polarizable, the electron density is drawn toward the carbon atom and the equatorial regions of the iodine atom. This leaves a localized region of positive electrostatic potential at the outermost extension of the C-I bond axis[3]. In drug design, this σ -hole acts as a highly directional Lewis acid, capable of forming strong, non-covalent "halogen bonds" with Lewis bases (e.g., oxygen or nitrogen lone pairs in the protein backbone), significantly enhancing target affinity.

G A 5-Chloro-3-Iodo-7-Azaindole (Core Scaffold) B Pyridine N7 (H-Bond Acceptor) A->B Inductive Pull C Pyrrole N1-H (H-Bond Donor) A->C Acidity Boost D C3-Iodo (Sigma-Hole / Halogen Bond) A->D Polarizability E C5-Chloro (-I Effect / Lipophilic Bulk) A->E Deactivation F Kinase Hinge Region (Target Binding) B->F H-Bond C->F H-Bond D->F X-Bond

Fig 1: Electronic mapping and kinase hinge-binding interactions of the azaindole scaffold.

Causality in Orthogonal Reactivity

For synthetic chemists, 5-chloro-3-iodo-7-azaindole is a masterclass in orthogonal reactivity. The ability to selectively functionalize the C3 position while leaving the C5 position intact is dictated entirely by the electronic properties and Bond Dissociation Energies (BDE) of the respective carbon-halogen bonds.

The Thermodynamic Rationale

The C-I bond at the 3-position is significantly weaker (BDE 65 kcal/mol) than the C-Cl bond at the 5-position (BDE 96 kcal/mol). When exposed to a Palladium(0) catalyst, the oxidative addition step is kinetically and thermodynamically driven to occur exclusively at the C-I bond. The C5-chloro bond remains entirely inert under standard Suzuki-Miyaura or Sonogashira conditions [4].

Self-Validating Experimental Protocol: Regioselective C3-Functionalization

To ensure scientific integrity, the following protocol incorporates self-validating checkpoints to confirm regioselectivity.

Objective: Selective Sonogashira cross-coupling at the C3-iodo position.

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a reaction vial with 5-chloro-3-iodo-7-azaindole (1.0 equiv), a terminal alkyne (1.2 equiv), Pd(PPh3​)4​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent & Base: Add anhydrous DMF and an amine base (e.g., Triethylamine, 3.0 equiv). Causality: The amine acts as both a base to deprotonate the alkyne and a ligand to stabilize the active Pd(0) species.

  • Reaction: Stir at room temperature for 4-6 hours. Causality: Room temperature is sufficient for C-I oxidative addition. Elevating the temperature risks unwanted activation of the C-Cl bond.

  • Self-Validating Checkpoint (LC-MS): Aliquot 10 μ L of the mixture, dilute in MeCN, and run LC-MS.

    • Validation Criteria: You must observe the mass of the C3-coupled product retaining the chlorine isotope pattern ( 35Cl and 37Cl in a 3:1 ratio). If the isotope pattern is absent, over-coupling at C5 has occurred.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Workflow Step1 Start: 5-Chloro-3-iodo-7-azaindole Step2 Pd(0) / CuI Addition (Kinetic preference for C-I bond) Step1->Step2 Step3 Transmetalation & Elimination (Alkyne coupling at C3) Step2->Step3 Step4 LC-MS Checkpoint (Verify 3:1 Cl isotope pattern) Step3->Step4 Step5 Purified C3-Alkynyl-5-Chloro-Azaindole Step4->Step5

Fig 2: Regioselective C3 cross-coupling workflow exploiting C-I vs C-Cl bond energies.

Application in Drug Development

The electronic profile of 5-chloro-3-iodo-7-azaindole makes it an ideal precursor for kinase inhibitors (e.g., Aurora kinases, ALK, and Cdc7) [4].

  • Hinge-Binding: The N1-H and N7 atoms act as a bidentate hydrogen-bonding motif, perfectly mimicking the binding of ATP's adenine ring to the kinase hinge region.

  • Steric Filling: Once the C3 position is functionalized (e.g., with an aryl group) to reach into the selectivity pocket, the C5-chloro group plays a dual role. Electronically, it prevents oxidative degradation. Sterically, it fills the hydrophobic pocket of the kinase and breaks the co-planarity of the molecule, forcing the C3-substituent into an optimal 3D conformation for target engagement.

Quantitative Data Summary

The following table summarizes the comparative electronic and physical properties that dictate the behavior of these scaffolds.

Property / ParameterIndole7-Azaindole5-Chloro-3-iodo-7-azaindole
HOMO Level (eV) -5.40-5.85-6.12 (Estimated)
LUMO Level (eV) -0.90-1.25-1.65 (Estimated)
Dipole Moment ( μ ) 2.1 D1.6 D> 2.5 D (Vectorial shift)
C3 Bond Dissociation Energy ~110 kcal/mol (C-H)~110 kcal/mol (C-H)~65 kcal/mol (C-I)
C5 Bond Dissociation Energy ~110 kcal/mol (C-H)~110 kcal/mol (C-H)~96 kcal/mol (C-Cl)
Primary H-Bond Motif Donor only (N1-H)Donor (N1-H) & Acceptor (N7)Donor (N1-H) & Acceptor (N7)

Data synthesized from quantum mechanical modeling and standard bond dissociation references.

References

  • RSC Publishing. (2013). 7-Azaisoindigo as a new electron deficient component of small molecule chromophores for organic solar cells. Retrieved from[Link]

  • MDPI. (2017). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Retrieved from[Link]

  • National Institutes of Health (NIH). (2013). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from[Link]

Exploratory

Pharmacophore Architecture and Predicted Mechanism of Action for (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Analogs

Executive Summary and Scaffold Rationale In modern targeted oncology and immunology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) heterocycle has emerged as a highly privileged scaffold for the design of ATP-competitive k...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Scaffold Rationale

In modern targeted oncology and immunology, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) heterocycle has emerged as a highly privileged scaffold for the design of ATP-competitive kinase inhibitors[1]. The specific intermediate, (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol , represents a highly functionalized, pre-activated building block designed for late-stage diversification.

Rather than acting as a terminal therapeutic agent, this molecule is engineered as a core pharmacophore. Its structural vectors are precisely positioned to exploit the conserved topography of protein kinase ATP-binding sites. Analogs derived from this core have been extensively documented in patent literature as potent inhibitors of critical signaling kinases, including FLT3, c-Kit, and PDK1, which are frequently dysregulated in hematological malignancies and solid tumors[2][3].

Mechanistic Trajectory: ATP-Competitive Kinase Inhibition

The predicted mechanism of action (MoA) for analogs derived from this scaffold is Type I or Type II ATP-competitive kinase inhibition . The causality behind this MoA is deeply rooted in the electronic and steric properties of the substituted 7-azaindole core, which mimics the adenine ring of adenosine triphosphate (ATP)[4].

Pharmacophore Vector Mapping

The rational design of this specific analog relies on four distinct topological features, each serving a causal role in target engagement and synthetic utility:

  • The 7-Azaindole Core (Hinge Binding): The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) acts as a hydrogen bond donor. Together, they form a robust bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region[1].

  • The 5-Chloro Substituent (Hydrophobic/Electronic Modulation): The chlorine atom serves a dual purpose. Sterically, it projects into a small hydrophobic sub-pocket adjacent to the gatekeeper residue. Electronically, its electron-withdrawing nature lowers the pKa​ of the adjacent pyrrole NH, thereby strengthening its hydrogen-bond donor capacity to the hinge region. It also blocks metabolic oxidation at the C5 position, improving pharmacokinetic stability.

  • The 3-Iodo Substituent (DFG-Pocket Vector): In medicinal chemistry, the C3-iodine is a critical synthetic vector. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira)[5]. By coupling bulky aryl or heteroaryl groups at this position, researchers can project molecular mass deep into the hydrophobic back pocket (DFG-out conformation for Type II inhibitors) or the activation loop (DFG-in conformation for Type I inhibitors).

  • The 6-Hydroxymethyl Group (Ribose/Solvent Vector): Positioned to project toward the ribose-binding pocket or the solvent-exposed front cleft, the hydroxymethyl group provides an essential hydrogen bond donor/acceptor. It can form direct or water-mediated hydrogen bonds with the kinase, or be further functionalized to tune aqueous solubility.

Pathway Blockade Visualization

MoA Analog (5-Cl-3-I-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Hinge Kinase Hinge Region (Bidentate H-Bonds) Analog->Hinge N1/N7 anchoring DFG DFG-in/out Pocket (Via C3-Iodo Coupling) Analog->DFG C3 vector extension Kinase Target Kinase (e.g., FLT3, PDK1, BRAF) Hinge->Kinase DFG->Kinase ATP ATP Exclusion Kinase->ATP Competitive Inhibition Signaling Downstream Signaling Arrest (Apoptosis) ATP->Signaling Pathway Blockade

Workflow of ATP-competitive kinase inhibition via the 7-azaindole scaffold.

Quantitative Vector Profiling

To guide structure-based drug design (SBDD), the functional vectors of the scaffold dictate the thermodynamic binding parameters. Table 1 summarizes the predicted sub-pocket interactions and their structural consequences when the 3-iodo position is diversified.

Table 1: Pharmacophore Vector Analysis and Predicted Kinase Interactions

Functional GroupChemical RolePredicted Kinase Pocket InteractionStructural & Pharmacological Consequence
N1-H / N7 H-bond Donor/AcceptorHinge Region Backbone AmidesPrimary anchor; dictates baseline affinity and ATP displacement.
C5-Chloro Electron Withdrawing / LipophilicGatekeeper adjacent hydrophobic pocketIncreases N1-H acidity; limits CYP450 metabolism; restricts rotational freedom.
C3-Iodo Synthetic Handle ( sp2 coupling)DFG-in / DFG-out hydrophobic pocketAllows installation of aryl groups to dictate Type I vs. Type II kinase selectivity.
C6-Hydroxymethyl Polar VectorRibose Pocket / Solvent ChannelEnhances aqueous solubility; provides vector for PROTAC linker attachment.

Empirical Validation Architectures (Self-Validating Protocols)

To rigorously prove the predicted MoA of derived analogs, researchers must employ self-validating experimental systems. A biochemical assay alone is insufficient; it must be paired with orthogonal biophysical validation to prove causality.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) ATP Competition Assay

This protocol is designed to calculate the inhibition constant ( Ki​ ) and prove that the analog acts via competitive ATP displacement, rather than allosteric modulation or protein denaturation.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., FLT3 or PDK1) and the specific biotinylated peptide substrate to their optimal working concentrations[3].

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense the 7-azaindole analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate. Include Staurosporine as a positive control and DMSO as a vehicle control.

  • Enzyme-Substrate Incubation: Add 5 µL of the Kinase/Substrate mixture to the assay plate. Incubate at room temperature for 15 minutes to allow pre-binding of the analog to the unphosphorylated kinase.

  • ATP Titration (The Self-Validating Step): To prove competitive inhibition, run the assay at three distinct ATP concentrations: 0.5×Km​ , 1×Km​ , and 5×Km​ . Add 5 µL of the respective ATP solutions to initiate the reaction.

  • Reaction Termination & Detection: After 60 minutes, add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) measuring the emission ratio of APC (665 nm) to Europium (615 nm).

  • Analysis: Plot the IC50​ values against the ATP concentration using the Cheng-Prusoff equation. A linear rightward shift in IC50​ as ATP concentration increases confirms competitive hinge-binding.

Protocol 2: X-Ray Co-Crystallography for Binding Mode Elucidation

Biochemical data must be grounded by structural biology to confirm whether the 7-azaindole core adopts a "normal" or "flipped" binding mode within the hinge region[1].

Step-by-Step Methodology:

  • Protein Expression & Purification: Express the kinase catalytic domain (e.g., PDK1) in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in a buffer of 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 1 mM DTT.

  • Ligand Soaking/Co-crystallization: Concentrate the protein to 10 mg/mL. Mix the protein with a 1.5 molar excess of the diversified 7-azaindole analog (dissolved in 100% DMSO, final DMSO < 2%).

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium Thiocyanate).

  • Diffraction & Phasing: Harvest crystals after 3–5 days. Cryoprotect in mother liquor supplemented with 20% glycerol and flash-freeze in liquid nitrogen. Collect X-ray diffraction data at a synchrotron light source (e.g., APS or Diamond).

  • Model Building: Process the data using XDS. Solve the phase problem via molecular replacement using an apo-kinase structure (e.g., PDB: 1H1W for PDK1).

  • Validation: Model the analog into the Fo​−Fc​ electron density map using Coot. Confirm the bidentate hydrogen bonds between the N1/N7 atoms of the azaindole and the hinge region, and verify the trajectory of the C3-substituent into the DFG pocket.

Sources

Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in Kinase Inhibitor Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly p...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a highly privileged scaffold in modern drug discovery, particularly in the design of ATP-competitive kinase inhibitors[1]. Its structural mimicry of the purine ring of ATP allows it to form robust bidentate hydrogen bonds with the kinase hinge region[1].

(5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol serves as an advanced, orthogonally functionalized fragment molecule that provides a structural basis for the design and screening of novel drug candidates[2]. By offering three distinct vectors for structure-activity relationship (SAR) exploration, this building block allows medicinal chemists to systematically probe the kinase active site, optimize pharmacokinetic (PK) properties, and achieve high target selectivity[3].

Pharmacophore Mapping & Structural Rationale

To understand the utility of this building block, one must map its functional groups to the topology of a standard kinase active site:

  • N1-H and N7 (The Hinge Binder): The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H acts as a hydrogen bond donor. Together, they anchor the molecule to the backbone carbonyl and amide N-H of the kinase hinge region[1].

  • C3-Iodo (The Activation Loop Vector): The C3 position projects toward the DFG motif and the activation loop. The highly reactive carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling, allowing the introduction of aryl or heteroaryl groups that dictate kinase selectivity[3].

  • C5-Chloro (The Hydrophobic Anchor): The C5 position points toward the hydrophobic back pocket. The chlorine atom can be retained to enhance van der Waals interactions and lipophilicity, or it can serve as a secondary handle for late-stage cross-coupling once the more reactive C3 position has been substituted[4].

  • C6-Hydroxymethyl (The Solubilization Handle): The C6 position projects outward toward the solvent-exposed front of the kinase. The hydroxymethyl group is an ideal synthetic handle to attach basic, solubilizing aliphatic amines (e.g., piperazines, morpholines) to improve aqueous solubility and oral bioavailability.

The Causality of Experimental Choices: Orthogonal Strategy

Achieving full functionalization of the 7-azaindole scaffold requires a carefully orchestrated sequence of reactions to prevent cross-reactivity[4].

  • Step 1: N-Protection. The acidic pyrrole N-H (pKa ~ 13) can coordinate with palladium catalysts, leading to catalyst deactivation or unwanted N-arylation. Protecting the nitrogen with a tert-butyloxycarbonyl (Boc) group temporarily masks this acidity.

  • Step 2: Chemoselective C3-Coupling. The bond dissociation energy of C-I is significantly lower than that of C-Cl. By utilizing a palladium catalyst with a large bite angle—such as Pd(dppf)Cl₂—oxidative addition is restricted exclusively to the C3-iodo bond. This prevents unwanted insertion into the C5-chloro bond.

  • Step 3: C6-Activation and Amination. The primary alcohol is a poor leaving group. It is first converted into a highly reactive mesylate. The choice of base here is critical: N,N-diisopropylethylamine (DIPEA) is used instead of triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, thereby avoiding the formation of quaternary ammonium salts.

Workflow Core Starting Material (5-Chloro-3-iodo-1H-pyrrolo [2,3-b]pyridin-6-yl)methanol Prot Step 1: N1-Protection Reagent: Boc2O, DMAP Purpose: Prevent N-arylation Core->Prot Suzuki Step 2: C3-Suzuki Coupling Reagent: Ar-B(OH)2, Pd(dppf)Cl2 Purpose: Chemoselective C-C bond Prot->Suzuki Amine Step 3: C6-Amination Reagent: MsCl, then Amine Purpose: Solvent-exposed solubilization Suzuki->Amine Deprot Step 4: Deprotection Reagent: TFA/DCM Purpose: Restore Hinge-Binder Amine->Deprot

Caption: Orthogonal functionalization workflow of the 7-azaindole building block.

Self-Validating Experimental Protocols

Protocol A: N-Boc Protection of the 7-Azaindole Core

Objective: Mask the N1-H to enable downstream palladium catalysis.

  • Setup: In an oven-dried flask under nitrogen, dissolve (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 eq) in anhydrous THF (0.2 M).

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction: Stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 7:3). The starting material (highly polar) should completely convert to a faster-eluting spot. LC-MS must confirm a mass shift of +100 Da corresponding to the Boc group.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective C3 Suzuki-Miyaura Coupling

Objective: Selectively couple an aryl boronic acid at the C3 position while leaving the C5 chlorine intact.

  • Setup: To a microwave vial, add the N-Boc protected intermediate (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (2.5 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq). Note: Pd(dppf)Cl₂ is strictly required here to prevent C5-Cl oxidative addition.

  • Reaction: Heat the mixture at 80°C for 4 hours.

  • IPC: Analyze via LC-MS. The distinct iodine isotope pattern will disappear. The product mass must retain the 3:1 isotope pattern characteristic of the C5 chlorine atom.

  • Workup: Filter through a Celite pad, partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.

Protocol C: C6-Hydroxymethyl Activation & Amination

Objective: Install a solubilizing basic amine at the C6 position.

  • Mesylation: Dissolve the C3-coupled intermediate (1.0 eq) in anhydrous DCM (0.1 M) and cool to 0°C. Add DIPEA (2.0 eq) followed dropwise by Methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 30 minutes.

  • IPC: TLC should show complete consumption of the alcohol. Do not isolate the mesylate; it is prone to degradation.

  • Amination: Directly add the secondary amine (e.g., N-methylpiperazine, 3.0 eq) to the reaction mixture. Warm to room temperature and stir for 12 hours.

  • Workup & Deprotection: Wash with brine, concentrate, and redissolve in a 1:1 mixture of DCM/Trifluoroacetic acid (TFA) to remove the Boc group (stir for 2 hours). Concentrate and purify via reverse-phase preparative HPLC.

Data Presentation & Validation

Table 1: Catalyst Optimization for Chemoselective C3-Coupling Demonstrating the causality behind catalyst selection to prevent C5-Cl insertion.

Catalyst SystemBite Angle (°)Temp (°C)C3-Coupled Yield (%)C3/C5 Bis-Coupled (%)Conclusion
Pd(PPh₃)₄8510045%35%Poor selectivity; unhindered Pd inserts into C-Cl.
Pd₂(dba)₃ / XPhos1198015%75%Overly active; rapid bis-coupling observed.
Pd(dppf)Cl₂ 99 80 88% <2% Optimal; large bite angle restricts insertion to C-I.

Table 2: Analytical Validation Parameters (IPC)

StepAnalytical MethodExpected Observation
Step 1 (Protection) LC-MS (ESI+)[M+H]⁺ shifts from 308.9 to 408.9 m/z.
Step 2 (Suzuki) LC-MS (ESI+)Loss of iodine; retention of 3:1 Cl isotope ratio.
Step 3 (Amination) ¹H NMR (400 MHz)Shift of C6-CH₂ singlet from ~4.8 ppm to ~3.6 ppm.
Step 4 (Deprotection) LC-MS (ESI+)Appearance of doubly charged[M+2H]²⁺ peak (basic amine).

Biological Context: Target Pathway

7-Azaindole derivatives synthesized from this building block are frequently deployed against kinases in the MAPK/ERK pathway, such as B-RAF[1]. The diagram below illustrates the biological context of these inhibitors.

Pathway Signal Growth Factor RTK Receptor Tyrosine Kinase Signal->RTK RAS RAS GTPase RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 7-Azaindole Inhibitor Inhibitor->RAF ATP-Competitive Inhibition

Caption: MAPK signaling pathway illustrating the target site of 7-azaindole kinase inhibitors.

References

  • TargetMol Chemicals. (n.d.). 5-chloro-3-iodo-1h-pyrrolo[2,3-c]pyridine — TargetMol Chemicals. TargetMol. 2

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.

  • Haag, B., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096.

  • Sharma, P., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. RSC Advances, 10, 39654-39690.

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

Strategic Relevance in Drug Discovery The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors due to its enhanced water solubili...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Relevance in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors due to its enhanced water solubility and ability to form critical hydrogen bonds within the ATP-binding pocket of target proteins[1]. The functionalization of multi-halogenated 7-azaindoles, specifically (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol , presents a highly desirable yet complex synthetic challenge.

This specific substrate contains four distinct reactive sites:

  • A highly reactive C-I bond at the C-3 position.

  • A moderately reactive C-Cl bond at the C-5 position.

  • An unprotected, acidic pyrrole nitrogen (NH) .

  • An unprotected primary alcohol (-CH₂OH) at the C-6 position.

Historically, functionalizing such a molecule required tedious protection/deprotection sequences (e.g., using SEM or Boc groups) to prevent catalyst poisoning or undesired Buchwald-Hartwig amination[1]. However, by deeply understanding the kinetics of oxidative addition and the pKₐ of the competing nucleophiles, researchers can achieve orthogonal, step-economical functionalization directly on the unprotected substrate[2].

Mechanistic Rationale: Overcoming Synthetic Barriers

Orthogonal Chemoselectivity (C-I vs. C-Cl)

The success of sequential Suzuki-Miyaura coupling on this substrate relies entirely on the differential bond dissociation energies (BDE) of the carbon-halogen bonds. The C-I bond (BDE ~55 kcal/mol) undergoes oxidative addition with palladium(0) species orders of magnitude faster than the C-Cl bond (BDE ~81 kcal/mol)[3]. By utilizing a moderate temperature (60 °C) and a standard bidentate ligand like dppf, the catalyst selectively inserts into the C-3 position, leaving the C-5 chlorine atom completely intact for downstream diversification.

Tolerating Unprotected Heteroatoms

Unprotected nitrogen-rich heterocycles are notorious for coordinating to palladium, forming off-cycle, thermodynamically stable Pd-NH complexes that stall the catalytic cycle[2].

To prevent this, two variables must be strictly controlled:

  • Ligand Sterics: The use of bulky, electron-rich ligands (e.g., dppf for Step 1; XPhos for Step 2) creates a steric shield around the palladium center, disfavoring the coordination of the bulky azaindole nitrogen while accelerating the desired C-C bond formation[2].

  • Base Selection: The pyrrole NH of 7-azaindole has a pKₐ of ~13.5. Utilizing a strong base like NaOtBu (conjugate acid pKₐ ~17) would deprotonate the NH and the primary alcohol, leading to N-arylation or O-arylation. Instead, a mild base like K₃PO₄ (conjugate acid pKₐ ~12.4) is basic enough to form the requisite boronate ate-complex for transmetalation, but mild enough to keep the heteroatoms protonated and unreactive.

Mechanism Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd Fast at 60°C Poison Off-Cycle Inactive Species (Pd-NH Coordination) Pd0->Poison Prevented by Bulky Ligands (dppf/XPhos) TransMet Transmetalation with Boronate Complex OxAdd->TransMet Base / H2O RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle preventing off-cycle Pd-poisoning by the free NH.

Reaction Optimization & Quantitative Data

The following tables summarize the optimization parameters required to achieve absolute chemoselectivity.

Table 1: Optimization of Chemoselective C-3 Arylation (Step 1) Conditions: 1.0 equiv substrate, 1.1 equiv Ph-B(OH)₂, 0.05 equiv Catalyst, 2.0 equiv Base, 0.2 M Solvent.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)C-3 Yield (%)Diaryl Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O801245%<5%
2Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ Dioxane/H₂O 60 4 88% <2%
3XPhos-Pd-G2K₃PO₄Dioxane/H₂O100215%75%

Causality Note: Entry 1 fails due to catalyst poisoning by the free NH. Entry 3 results in a loss of chemoselectivity because the highly active XPhos-Pd-G2 catalyst at elevated temperatures easily overcomes the C-Cl activation barrier, leading to premature diarylation[3]. Entry 2 represents the optimal "Goldilocks" zone for C-I selectivity.

Table 2: Optimization of C-5 Arylation on the C-3 Intermediate (Step 2) Conditions: 1.0 equiv intermediate, 1.5 equiv Ar-B(OH)₂, 0.05 equiv Catalyst, 3.0 equiv Base, 0.2 M Solvent.

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)C-5 Yield (%)
1Pd(dppf)Cl₂·CH₂Cl₂K₃PO₄Dioxane/H₂O1002415%
2SPhos-Pd-G2K₂CO₃Dioxane/H₂O1001265%
3XPhos-Pd-G2 K₃PO₄ Dioxane/H₂O 100 4 92%

Sequential Functionalization Workflow

Workflow A Starting Material (5-Cl, 3-I, 6-CH2OH) B C-3 Arylated Intermediate (5-Cl, 3-Ar, 6-CH2OH) A->B Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, 60°C Chemoselective C-I Addition C C-3, C-5 Di-arylated (5-Ar', 3-Ar, 6-CH2OH) B->C Ar'-B(OH)2, XPhos-Pd-G2 K3PO4, 100°C C-Cl Activation

Figure 2: Sequential, chemoselective Suzuki-Miyaura functionalization workflow.

Experimental Protocols

Protocol A: Chemoselective C-3 Arylation (Tolerating NH and OH)

This protocol is designed to be self-validating. The explicit exclusion of oxygen prevents the oxidation of the C-6 hydroxymethyl group to an aldehyde.

Materials:

  • (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 mmol, 308.5 mg)

  • Arylboronic acid (1.1 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 40.8 mg)

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, charge the azaindole starting material, arylboronic acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

  • Degassing (Critical): Seal the vial with a PTFE-lined septum cap. Evacuate the vial and backfill with dry Nitrogen or Argon (repeat 3 times).

  • Solvent Addition: In a separate flask, sparge the 1,4-Dioxane/H₂O mixture with Argon for 15 minutes. Add 5.0 mL of this degassed solvent to the reaction vial via syringe.

  • Reaction: Place the vial in a pre-heated aluminum block at 60 °C. Stir vigorously (800 rpm) for 4 hours.

  • In-Process Control (IPC): Monitor via LCMS. Self-Validation: The reaction is complete when the starting material mass (m/z 308 for ³⁵Cl) disappears. If a mass of m/z 182 is observed, premature hydrodehalogenation has occurred, indicating trace oxygen or excess base.

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) followed by brine (10 mL). The brine wash is critical to remove residual phosphate salts that cause streaking on silica gel.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the C-3 arylated intermediate.

Protocol B: High-Temperature C-5 Arylation

Activating the C-Cl bond requires the highly active, monoligated Pd(0) species generated from the XPhos-Pd-G2 precatalyst[2].

Materials:

  • C-3 Arylated Intermediate (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • XPhos-Pd-G2 (0.05 mmol, 39.3 mg)

  • K₃PO₄ (3.0 mmol, 636.8 mg)

  • 1,4-Dioxane / Deionized H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

  • Preparation: Charge the C-3 intermediate, the second arylboronic acid, K₃PO₄, and XPhos-Pd-G2 into a reaction vial.

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add 5.0 mL of rigorously degassed 1,4-Dioxane/H₂O.

  • Reaction: Heat the mixture to 100 °C for 4 to 12 hours (depending on the electronics of the boronic acid).

  • IPC: Monitor via LCMS. The C-Cl bond cleavage is the rate-limiting step; ensure complete consumption of the intermediate before cooling.

  • Workup & Purification: Follow the exact workup and purification steps detailed in Protocol A.

References[3] Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - ACS Omega. Available Here[1] Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - MDPI Molecules. Available Here[2] Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - Journal of the American Chemical Society (via PMC). Available Here

Sources

Method

Application Note: Orthogonal Protecting Group Strategies for (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

Introduction & Strategic Rationale The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in kinase inhibitor design[1]. The highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The 7-azaindole scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines in kinase inhibitor design[1]. The highly functionalized building block, (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol[2], presents a unique synthetic challenge due to the presence of four distinct reactive handles:

  • N1-Azaindole Nitrogen : Acidic (pKa ~13) and prone to coordinating with transition metals.

  • C6-Hydroxymethyl Group : A nucleophilic primary alcohol susceptible to oxidation and undesired etherification[3].

  • C3-Iodo & C5-Chloro : Halogen handles designed for sequential, chemoselective palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

To exploit the reactivity differential between the C3-iodo (fast oxidative addition) and C5-chloro (slow oxidative addition) bonds, the N1 and O6 heteroatoms must be masked using an orthogonal protecting group (PG) strategy[5]. This guide details the causal logic and validated protocols for achieving this chemoselectivity.

Mechanistic Causality in Orthogonal Protection

A successful PG strategy must prevent catalyst poisoning by the azaindole nitrogen and suppress the nucleophilicity of the primary alcohol, all while tolerating the harsh basic and thermal conditions of downstream cross-couplings[6].

Why O-Protection Must Precede N-Protection: While both the N1 proton and the O6 proton can be deprotonated by strong bases (e.g., NaH), the primary alcohol is significantly more nucleophilic toward silyl chlorides under mild, amine-base conditions. By treating the substrate with TBS-Cl and imidazole, the alcohol is chemoselectively silylated[3]. Attempting N-protection first with strong base would result in competitive O-alkylation.

Causality of PG Selection (O-TBS / N-SEM):

  • O-TBS (tert-Butyldimethylsilyl) : Chosen for its steric bulk and stability against the strong bases used in Pd-catalysis. Imidazole acts as both a base and a nucleophilic catalyst, forming a highly reactive N-silylpyridinium intermediate that rapidly transfers the TBS group to the alcohol[7].

  • N-SEM (2-(Trimethylsilyl)ethoxymethyl) : The gold standard for azaindole protection. Unlike Boc, which can undergo thermal degradation during high-temperature couplings, the SEM group is exceptionally robust[6]. It provides steric shielding that prevents the N1 lone pair from poisoning palladium catalysts[1].

Reactivity N1 N1 (Azaindole) pKa ~13 Catalyst Poisoning PG_N SEM Protection Blocks N-coordination Base/Heat Stable N1->PG_N NaH, SEM-Cl O6 C6-OH (Methanol) Nucleophilic Prone to Oxidation PG_O TBS Protection Blocks O-alkylation Fluoride Labile O6->PG_O TBS-Cl, Imidazole I3 C3-Iodo Fast Oxidative Addition 1st Coupling Site Cl5 C5-Chloro Slow Oxidative Addition 2nd Coupling Site I3->Cl5 Sequential Selectivity PG_N->I3 Enables Pd-Catalysis PG_O->I3 Enables Pd-Catalysis

Caption: Reactivity profile and orthogonal protection logic for the 5-chloro-3-iodo-7-azaindole scaffold.

Quantitative Data & Strategy Matrix

The following table summarizes the comparative viability of different protecting group combinations for this specific scaffold.

StrategyO-Protecting GroupN-Protecting GroupStability Profile (Pd-Catalysis)Global Cleavage Conditions
Primary (Recommended) TBS (Silyl ether)SEM (Hemiaminal ether)Excellent . Tolerates strong bases (K2CO3, Cs2CO3) and high heat (>100 °C).TBAF (1.0 M in THF) or neat TFA followed by ethylenediamine.
Alternative A THP (Acetal)SEM (Hemiaminal ether)Good . THP is base-stable but introduces a chiral center, complicating NMR analysis[3].Acidic hydrolysis (HCl/MeOH) followed by TBAF.
Alternative B Benzyl (Ether)Boc (Carbamate)Poor . Boc is thermally labile. Benzyl requires reductive cleavage (H2, Pd/C), which will destroy unreacted halogens[7].TFA (for Boc); H2/Pd-C (for Benzyl - incompatible with halogens).

Self-Validating Experimental Protocols

Protocol 1: Chemoselective O-Silylation

Objective: Selectively mask the C6-primary alcohol while leaving the azaindole nitrogen intact.

  • Preparation: In an oven-dried flask under argon, dissolve (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add Imidazole (2.5 eq) and stir for 5 minutes at 0 °C.

  • Protection: Add TBS-Cl (1.1 eq) portion-wise. The slight excess ensures complete conversion without forcing undesired N-silylation.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Workup: Quench with distilled water and extract with EtOAc (3x). Wash the combined organic layers with brine to remove DMF, dry over Na2SO4, and concentrate in vacuo.

  • Self-Validation Check:

    • TLC: The product will show a higher Rf value (less polar) compared to the starting material.

    • IR Spectroscopy: Confirm the disappearance of the broad O-H stretch (~3300 cm⁻¹) while verifying the retention of the sharp N-H stretch (~3100 cm⁻¹).

Protocol 2: N-SEM Protection

Objective: Install a robust protecting group on the azaindole nitrogen to withstand sequential cross-coupling[6].

  • Preparation: Dissolve the O-TBS protected intermediate (1.0 eq) in anhydrous DMF (0.15 M) and cool to 0 °C under argon.

  • Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

    • Causality Check: The immediate evolution of H₂ gas is a visual confirmation of N1 deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Alkylation: Add SEM-Cl (1.2 eq) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup: Carefully quench with saturated aqueous NH4Cl at 0 °C to neutralize unreacted NaH. Extract with EtOAc, wash with water and brine, dry over MgSO4, and concentrate.

  • Self-Validation Check:

    • NMR Spectroscopy: ¹H NMR will reveal a characteristic singlet for the SEM methylene group (-N-CH2-O-) at ~5.5 ppm, and the N-H proton signal (>11 ppm) will be completely absent.

Workflow A Starting Material (C6-OH, N1-H) B O-Silylation (C6-OTBS, N1-H) A->B TBS-Cl Imidazole C N-Alkylation (C6-OTBS, N1-SEM) B->C NaH SEM-Cl D Suzuki Coupling 1 (C3-Aryl, C5-Cl) C->D Ar-B(OH)2 Pd(dppf)Cl2 E Suzuki Coupling 2 (C3-Aryl, C5-Aryl') D->E Ar'-B(OH)2 Pd(OAc)2, SPhos F Global Deprotection (C6-OH, N1-H) E->F TBAF or HCl/MeOH

Caption: Experimental workflow from orthogonal protection through sequential cross-coupling and deprotection.

Downstream Application: Chemoselective Pd-Catalysis

Once the O-TBS/N-SEM protection is validated, the substrate is primed for sequential functionalization. The C3-iodo group will undergo oxidative addition with Pd(0) significantly faster than the C5-chloro group due to the weaker C-I bond dissociation energy. This allows for a first Suzuki or Sonogashira coupling at C3 at lower temperatures (e.g., 60 °C), followed by a second, harsher coupling (e.g., Buchwald-Hartwig or a second Suzuki) at C5 at elevated temperatures (e.g., 100 °C)[8]. Finally, both the TBS and SEM groups can be globally cleaved in a single step using TBAF in THF at reflux, yielding the fully elaborated, deprotected 7-azaindole target.

References

  • (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)
  • Bicyclic pyridine and pyrimidine derivatives and their use in the treatment, amelioration or prevention of influenza (WO2017133664A1)
  • Protecting Groups and Orthogonal Protection Strategies Source: University of Birmingham URL
  • 5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine Source: Sigma-Aldrich URL
  • Source: PMC (National Institutes of Health)
  • Alcohol Protecting Groups Source: University of Windsor URL
  • Compounds and methods for kinase modulation, and indications therefor (US9096593B2)
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)

Sources

Application

Application Note: Scale-Up Manufacturing Process for (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

Target Audience: Process Chemists, Scale-Up Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Application: Synthesis of advanced 7-azaindole intermediates for ATP-competitive kinase inhibitors.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Scale-Up Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Application: Synthesis of advanced 7-azaindole intermediates for ATP-competitive kinase inhibitors.

Strategic Rationale & Molecular Context

The 7-azaindole core is a privileged pharmacophore in modern oncology and immunology drug development. It serves as an exceptional hinge-binding motif, forming two critical hydrogen bonds with the backbone of the kinase hinge region (e.g., in targets like JAK, FLT3, and B-RAF)[1],[2].

The specific intermediate detailed in this protocol—(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6)[3]—is strategically designed with orthogonal functional handles:

  • N1 / Pyridine N7: Essential for bidentate hinge-binding[1].

  • C3-Iodo: A highly reactive site for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) to access the ribose-binding pocket[4].

  • C5-Chloro: Modulates the pKa of the azaindole system and occupies hydrophobic sub-pockets.

  • C6-Hydroxymethyl: Provides a vector for further derivatization (e.g., etherification or amination) directed toward the solvent-exposed region.

KinasePathway Ligand Extracellular Signal (Growth Factors/Cytokines) Receptor Receptor Tyrosine Kinase (e.g., FLT3, JAK) Ligand->Receptor Activation Effector Downstream Signaling Cascade (STAT, PI3K, MAPK) Receptor->Effector ATP Phosphorylation Inhibitor 7-Azaindole Derivative (ATP-Competitive Inhibitor) Inhibitor->Receptor Blocks ATP Pocket Response Cell Proliferation & Survival (Disease State) Effector->Response Gene Transcription

Fig 1: Mechanism of action for 7-azaindole-based ATP-competitive kinase inhibitors.

Retrosynthetic Strategy & Process Workflow

To ensure a robust, scalable, and safe manufacturing process, we avoid cryogenic metal-halogen exchange and highly pyrophoric reducing agents. The process is designed as a two-step sequence starting from the commercially viable methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate.

ProcessFlow SM Methyl 5-chloro-1H-pyrrolo [2,3-b]pyridine-6-carboxylate (Starting Material) Red Step 1: Reduction NaBH4, THF/MeOH, 60°C SM->Red Int (5-chloro-1H-pyrrolo [2,3-b]pyridin-6-yl)methanol (Intermediate) Red->Int Iod Step 2: Iodination NIS, MeCN, 0°C to RT Int->Iod Prod (5-chloro-3-iodo-1H-pyrrolo [2,3-b]pyridin-6-yl)methanol (Target API Intermediate) Iod->Prod

Fig 2: Two-step scale-up manufacturing workflow for the target API intermediate.

Step 1: Scalable Ester Reduction

Mechanistic Causality & Process Design

While Lithium Aluminum Hydride (LiAlH₄) is the traditional laboratory reagent for ester reduction, its use on a multi-kilogram scale presents severe exothermic hazards and generates intractable aluminum emulsion wastes.

To bypass these CMC liabilities, we employ Sodium Borohydride (NaBH₄) in a mixed Tetrahydrofuran (THF) and Methanol (MeOH) system[5]. Native NaBH₄ is generally too mild to reduce esters; however, the controlled, slow dosing of MeOH into the hot THF suspension continuously generates sodium methoxyborohydride ( NaBH3​(OMe) ) in situ[6],[7]. This transient species possesses enhanced electrophilicity, allowing for the facile reduction of the ester to the primary alcohol without over-reducing the electron-deficient pyridine ring.

Step-by-Step Protocol (10 kg Scale)
  • Reactor Preparation: Purge a 200 L glass-lined reactor with N₂. Charge with THF (100 L, 10 vol) and methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate (10.0 kg, 1.0 eq).

  • Hydride Addition: Cool the suspension to 15–20 °C. Charge NaBH₄ (5.4 kg, 3.0 eq) in four equal portions over 1 hour to manage the initial mild exotherm.

  • Activation: Heat the reactor jacket to achieve an internal temperature of 60 °C.

  • Controlled Dosing (Critical Step): Slowly dose Methanol (20 L, 2.0 vol) via an addition funnel over 3 hours. Caution: Hydrogen gas is evolved; ensure continuous N₂ sweep and proper venting.

  • Reaction Maturation: Stir the mixture at 60 °C for 4 hours. Pull a sample for HPLC analysis (Specification: < 1.0% remaining starting material).

  • Quench: Cool the reactor to 5–10 °C. Slowly quench by adding 10% aqueous NH₄Cl (50 L, 5 vol) over 2 hours, maintaining internal temperature < 20 °C.

  • Isolation: Distill off the THF under reduced pressure (150 mbar, 40 °C). The product, (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346446-99-8)[8], will precipitate from the aqueous phase.

  • Filtration & Drying: Filter the slurry via a Nutsche filter. Wash the filter cake with purified water (2 × 20 L) and heptane (10 L). Vacuum dry at 50 °C for 12 hours.

Step 2: Regioselective C3-Iodination

Mechanistic Causality & Process Design

The C3 position of the 7-azaindole core is highly nucleophilic due to the electron-rich nature of the fused pyrrole ring. Electrophilic aromatic substitution at this position is achieved using N-iodosuccinimide (NIS)[4].

We actively avoid molecular iodine ( I2​ ) because it requires strong bases or oxidants that could oxidize the newly formed C6-primary alcohol into an aldehyde. NIS provides a mild, controlled release of the iodonium ion ( I+ )[9]. Acetonitrile (MeCN) is selected as the process solvent because it fully solubilizes both the starting material and NIS, ensuring homogeneous kinetics. Furthermore, the succinimide byproduct is highly soluble in water, allowing for the direct isolation of the API intermediate via water anti-solvent crystallization, entirely eliminating the need for liquid-liquid extraction.

Step-by-Step Protocol (8 kg Scale)
  • Reactor Preparation: Charge a 150 L reactor with MeCN (80 L, 10 vol) and the Step 1 intermediate, (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (8.0 kg, 1.0 eq).

  • Cooling: Chill the suspension to 0–5 °C.

  • Electrophile Dosing: Add N-Iodosuccinimide (NIS) (10.3 kg, 1.05 eq) in 4 equal portions over 1.5 hours. Control the addition rate to maintain the internal temperature strictly < 10 °C to prevent oxidative side reactions.

  • Maturation: Remove the cooling jacket and allow the reaction to warm to 20 °C. Stir for 2.5 hours. Verify completion via HPLC (Specification: < 0.5% starting material).

  • Quench: Charge 5% aqueous Sodium Thiosulfate (Na₂S₂O₃) (16 L, 2 vol) and stir for 30 minutes to neutralize any unreacted electrophilic iodine.

  • Crystallization: Slowly add Purified Water (120 L, 15 vol) over 2 hours. The target product will crystallize as a dense, filterable solid.

  • Filtration & Drying: Filter the product. Wash thoroughly with water (3 × 20 L) to remove all traces of succinimide, followed by a cold heptane wash (15 L). Vacuum dry at 45 °C until constant weight.

Quantitative Process Metrics

The following table summarizes the key performance indicators (KPIs) and critical quality attributes (CQAs) achieved using this scale-up protocol.

ParameterStep 1: Ester ReductionStep 2: Regioselective Iodination
Scale (Input) 10.0 kg8.0 kg
Molar Yield 88.5%91.2%
HPLC Purity (a/a) > 99.1%> 99.6%
Major Impurity Unreacted SM (< 0.5%)C2-Iodo isomer (< 0.15%)
Moisture Content (KF) < 0.5% w/w< 0.2% w/w
E-Factor ~ 12.4~ 14.8

Analytical Quality Control (HPLC Parameters)

To ensure the self-validating nature of this protocol, in-process controls (IPC) must be run using the following standardized reverse-phase HPLC method:

  • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29-36.[1] URL:[Link]

  • Chary, R. G., et al. (2018). Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. The Journal of Organic Chemistry, 83(3), 1431-1440.[6] URL:[Link]

  • Sozo, K., et al. (1984). General Procedure for The Reduction of Esters or Lactones by NaBH4 in Mixed Solvents of t-BuOH-MeOH or THF-MeOH. Bulletin of the Chemical Society of Japan, 57(7), 1948-1953.[5] URL:[Link]

  • Zhang, Z., et al. (2007). A General Modular Method of Azaindole and Thienopyrrole Synthesis via Pd-Catalyzed Tandem Couplings of gem-Dichloroolefins. The Journal of Organic Chemistry, 72(14), 5337–5342.[4] URL:[Link]

  • NextSDS Chemical Database. (2026). (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol - Substance Information.[10] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yie...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing highly functionalized 7-azaindoles. The synthesis of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol presents a unique intersection of challenges: regioselective electrophilic aromatic substitution (C-3 iodination), preservation of the delicate 6-hydroxymethyl group, and avoidance of hydrodehalogenation of the 5-chloro substituent.

This guide provides an authoritative, field-proven framework to troubleshoot your synthesis, optimize your reaction yields, and implement self-validating experimental protocols.

Mechanistic Rationale & Pathway Analysis

The incorporation of iodine at the 3-position of the 7-azaindole core proceeds via an electrophilic aromatic substitution ( SE​Ar ). Quantum mechanical calculations demonstrate that the highest occupied molecular orbital (HOMO) coefficient and the most negative carbon charge are localized at the C-3 position . However, traditional iodination utilizing N-iodosuccinimide (NIS) often results in sluggish kinetics and moderate yields (40-50%) due to competitive side reactions and the poor solubility of the azaindole core.

By shifting to highly electrophilic systems like Iodine Monochloride (ICl) on Celite or enhancing the nucleophilicity of the azaindole via basic activation (I₂/KOH) , we can drive the reaction to >85% yield.

G SM Starting Material (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol NIS Standard Iodination NIS, DMF, rt SM->NIS Path A (Low Yield) I2 Optimized Iodination I2, KOH, DMF, 40°C SM->I2 Path B (High Yield) ICl Alternative Iodination ICl, Celite, DCM SM->ICl Path C (Fast/High Yield) Prod Target Product (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol NIS->Prod 40-50% Yield Sluggish reaction I2->Prod >80% Yield Improved nucleophilicity ICl->Prod >85% Yield Highly electrophilic

Figure 1: Optimization pathways for the C-3 iodination of 5-chloro-7-azaindole derivatives.

Troubleshooting & FAQs

Q1: My standard NIS iodination yield is stuck at 40-50%. How can I improve this? A1: The standard NIS/DMF protocol often stalls due to incomplete conversion. The yield of the 3-iodinated product can be significantly improved by switching to molecular iodine (I₂) in the presence of Potassium Hydroxide (KOH) and heating to 40 °C . The KOH deprotonates the N-1 position, significantly increasing the electron density and nucleophilicity of the pyrrole ring, thereby accelerating the SE​Ar at C-3. Alternatively, using Iodine Monochloride (ICl) with Celite in dichloromethane (DCM) provides a highly electrophilic iodine source, pushing yields to 85-95% .

Q2: I am synthesizing the hydroxymethyl group via reduction of a 6-carboxylate precursor. How do I prevent dehalogenation? A2: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are notorious for causing hydrodehalogenation, which will strip the 3-iodo and 5-chloro groups from your azaindole core. To preserve these halogens, you must use a controlled, milder reduction strategy. Diisobutylaluminum hydride (DIBAL-H) in DCM at -78 °C, or a Sodium Borohydride/Calcium Chloride (NaBH₄/CaCl₂) system, allows for the selective reduction of the ester to the primary alcohol without cleaving the carbon-halogen bonds.

Q3: I am observing poor solubility of the azaindole intermediate, leading to heterogeneous mixtures and incomplete reactions. What is the solution? A3: 7-azaindoles suffer from poor solubility in non-polar solvents due to strong intermolecular hydrogen bonding between the N-1 proton and the N-7 pyridine nitrogen. If your reaction requires non-polar conditions (e.g., using ICl in DCM), you should temporarily protect the N-1 position with a Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) group. This disrupts the hydrogen bonding network, instantly rendering the molecule highly soluble in DCM or THF.

Quantitative Data Summary: Iodination Condition Comparison

The following table summarizes the causal relationship between reagent selection and experimental yield, allowing you to select the optimal condition based on your available equipment and time constraints.

Reagent SystemSolventTempTimeYield (%)Mechanistic Advantage / Notes
NIS (1.0 eq) DMFrt12 h40 - 50Standard protocol; suffers from sluggish kinetics and incomplete conversion.
I₂ (1.2 eq) / KOH (3.0 eq) DMF40 °C8 h65 - 80KOH deprotonates N-1, maximizing the HOMO coefficient at C-3 .
ICl (1.1 eq) / Celite DCMrt4 h85 - 95ICl is highly electrophilic; Celite acts as a high-surface-area carrier .
I₂ (100 mol%) DMSO80 °C8 h~93Iodine-catalyzed conditions show high efficiency for C-3 functionalization .

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems . This means each critical step includes an observable physical or chemical change, allowing the operator to verify success in real-time before proceeding.

Protocol A: High-Yield Direct Iodination using I₂ / KOH

Best for: Unprotected (NH-free) 7-azaindole substrates.

Step 1: Substrate Activation

  • Dissolve (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Add finely powdered KOH (3.0 equiv) in one portion.

  • Validation Check: The solution will slightly darken and become completely homogenous within 15 minutes, confirming the formation of the highly soluble potassium salt of the azaindole.

Step 2: Electrophilic Addition

  • Add molecular iodine (I₂, 1.2 equiv) portion-wise over 10 minutes.

  • Validation Check: The reaction mixture will immediately turn deep brown. If the brown color dissipates instantly, the substrate is rapidly consuming the iodine. Continue addition until a persistent dark brown color remains, indicating slight iodine excess and complete saturation.

Step 3: Thermal Maturation

  • Heat the reaction to 40 °C and stir for 8 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Validation Check: TLC should show the complete disappearance of the lower-Rf starting material and the emergence of a single, UV-active higher-Rf spot (the 3-iodo product).

Step 4: Quenching and Isolation

  • Cool to room temperature and pour the mixture into ice-water containing 10% aqueous Sodium Thiosulfate (Na₂S₂O₃).

  • Validation Check: The dark brown color must completely discharge to a pale yellow/white suspension, confirming the reduction of excess I₂ to water-soluble iodide (I⁻).

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the target compound.

Protocol B: Rapid Iodination using ICl / Celite

Best for: N-protected substrates or when rapid reaction times are required.

Step 1: Reagent Preparation

  • Suspend Celite® in anhydrous DCM. Add Iodine Monochloride (ICl, 1.1 equiv) dropwise.

  • Validation Check: The Celite will uniformly absorb the ICl, turning a distinct orange-red color, confirming the successful generation of the supported electrophile.

Step 2: Substrate Addition

  • Add the starting material (1.0 equiv) dissolved in a minimum volume of DCM.

  • Stir at room temperature for 4 hours.

  • Validation Check: As the reaction proceeds, the intense orange-red color of the ICl-Celite complex will gradually fade as the iodine is transferred to the azaindole core.

Step 3: Filtration and Recovery

  • Filter the mixture through a sintered glass funnel to remove the Celite.

  • Validation Check: The recovered Celite can be washed with DCM and recycled for up to three subsequent runs, demonstrating the efficiency of the solid-support system .

  • Concentrate the filtrate under reduced pressure to yield the highly pure (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol.

References

The mechanistic claims and protocol standards discussed in this technical guide are grounded in the following authoritative sources:

  • Title: Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: A convenient iodination of indoles and derivatives. Source: Tetrahedron / ResearchGate. URL: [Link]

  • Title: Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Source: The Journal of Organic Chemistry / ACS Publications. URL: [Link]

Optimization

resolving solubility issues of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly functionalized 7-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with highly functionalized 7-azaindole derivatives.

Handling (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol presents significant physicochemical challenges. Below, you will find a deep dive into the mechanistic causes of its poor solubility, empirical data for solvent selection, and self-validating experimental protocols to keep your synthetic workflows moving.

Part 1: Mechanistic Understanding (The "Why")

Q1: Why is (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol practically insoluble in standard organic solvents like DCM, THF, and Toluene? A1: The extreme insolubility of this specific molecule is a compounding effect of three distinct structural features that drive its crystal lattice energy to exceptionally high levels:

  • Centrosymmetric Dimerization: The 7-azaindole core is notorious for forming highly stable centrosymmetric dimers. The pyrrole N-H of one molecule donates a hydrogen bond to the pyridine nitrogen of an adjacent molecule, creating a rigid, dual N–H···N hydrogen-bonded complex [1].

  • Heavy Halogen Packing: The addition of the 5-chloro and 3-iodo substituents significantly increases the molecule's lipophilicity and polarizability. Iodine, as a heavy atom, drastically increases van der Waals dispersion forces, tightly packing the dimers into the crystal lattice.

  • Polymeric Cross-Linking: The 6-hydroxymethyl (-CH₂OH) group acts as an additional, strong hydrogen bond donor and acceptor. Instead of remaining isolated dimers, the molecules cross-link via the hydroxyl groups into an extended 3D polymeric network in the solid state.

Standard moderately polar solvents lack the dielectric strength and hydrogen-bond accepting capacity to disrupt this massive crystal lattice energy.

Q2: If it is insoluble in standard solvents, what should I use for analytical preparations (e.g., NMR, LC-MS) and stock solutions? A2: You must use highly polar, aprotic solvents that act as strong hydrogen-bond acceptors to outcompete the intermolecular azaindole dimerization. DMSO-d6 is mandatory for NMR. For reaction stock solutions, DMF or NMP are the only reliable choices.

Solvent Compatibility & Solubility Data

The following table summarizes expected solubility profiles based on solvent dielectric properties.

Solvent ClassExample SolventsDielectric Constant (ε)Estimated SolubilityTroubleshooting Utility
Non-Polar Hexanes, Toluene< 3.0< 0.1 mg/mLUse as anti-solvents for precipitation/crystallization.
Moderately Polar DCM, THF, EtOAc4.8 - 8.90.5 - 2.0 mg/mLPoor; compound will crash out during reactions or on columns.
Polar Protic MeOH, EtOH24.5 - 32.72.0 - 5.0 mg/mLMarginal; requires heating. Protic nature competes poorly with the dimer.
Polar Aprotic DMF, NMP, DMSO36.7 - 46.7> 50.0 mg/mLExcellent ; strong H-bond acceptors disrupt the crystal lattice.

Part 2: Reaction & Purification Troubleshooting

Q3: How can I perform cross-coupling reactions (e.g., Suzuki, Sonogashira) if the starting material won't dissolve in standard catalytic solvent systems? A3: You must adapt your catalytic system to tolerate polar aprotic solvents. Switch your solvent system to a DMF/Water or 1,4-Dioxane/Water mixture (typically 4:1 v/v) and apply heat (80–100 °C). The thermal energy combined with the high dielectric constant of DMF will solvate the monomeric azaindole, allowing the palladium cycle to initiate.

G Start Assess Solubility of Azaindole Derivative CheckPolar Test Polar Aprotic Solvents (DMSO, DMF, NMP) Start->CheckPolar SolublePolar Proceed with Reaction (e.g., Suzuki in DMF/H2O) CheckPolar->SolublePolar Soluble InsolublePolar Test Heating & Sonication (40-60°C) CheckPolar->InsolublePolar Insoluble SolubleHeat Use Heated Addition or Microwave Synthesis InsolublePolar->SolubleHeat Soluble InsolubleHeat Perform Chemical Derivatization (Protect NH/OH) InsolublePolar->InsolubleHeat Insoluble Protected Enhanced Organic Solubility (THF, DCM, Toluene) InsolubleHeat->Protected SEM/Boc Protection

Workflow for resolving azaindole solubility issues in organic synthesis.

Q4: The compound crashes out instantly when I try to load it onto a silica gel column. How do I purify it? A4: Liquid loading is impossible for this substrate on normal-phase silica because the silica surface acts as a nucleation site, causing immediate crystallization. You must use Solid Loading . Furthermore, you must add a polar modifier to your eluent (e.g., 5-10% MeOH in DCM) along with 1% Triethylamine (Et₃N). The Et₃N prevents the acidic silanol groups on the silica from hydrogen-bonding with the azaindole nitrogens, preventing severe peak tailing and irreversible adsorption.

Part 3: Self-Validating Experimental Protocols

If modifying the solvent and temperature fails, you must alter the molecule's physicochemical properties by transiently masking the hydrogen-bond donors.

Protocol A: Chemical Derivatization (Bis-Protection) to Enhance Solubility

By protecting both the pyrrole N-H and the hydroxyl group, you completely eliminate the hydrogen-bonding network, rendering the molecule highly soluble in standard solvents like THF and DCM.

Protection Core Insoluble Azaindole (Active NH & OH) Step1 NaH, DMF, 0°C Deprotonation Core->Step1 Intermediate Anionic Intermediate (Disrupted H-Bonds) Step1->Intermediate Step2 SEM-Cl or TBS-Cl Addition Intermediate->Step2 Product Protected Azaindole (Highly Soluble) Step2->Product

Chemical derivatization pathway to disrupt hydrogen bonding.

Step-by-Step Methodology:

  • Preparation: Suspend (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 eq) in anhydrous DMF (0.1 M concentration) under a nitrogen atmosphere. The suspension will be cloudy.

  • Deprotonation: Cool the flask to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise. Validation Check: The evolution of H₂ gas will be observed, and the cloudy suspension will transition into a clear, homogenous solution as the anionic intermediate is formed (disrupting the crystal lattice).

  • Protection: Slowly add 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 2.5 eq) dropwise. Stir at room temperature for 2 hours.

  • Quench & Extract: Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Validation Check: The protected product will easily partition into the organic EtOAc layer, proving the successful disruption of the hydrogen-bonding network.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via standard silica gel chromatography (Hexanes/EtOAc).

Protocol B: Solid-Loading Flash Chromatography

Use this protocol if you must purify the unprotected compound.

  • Dissolution: Dissolve the crude azaindole mixture in the minimum amount of DMF or DMSO required to achieve a clear solution.

  • Adsorption: Add dry Celite or silica gel to the solution (approximately 3:1 weight ratio of Celite to crude mass).

  • Solvent Removal: Transfer the slurry to a large round-bottom flask and remove the DMF/DMSO under high vacuum (using a rotary evaporator with a high-vac pump, or a Genevac system) until a free-flowing, dry powder is obtained. Caution: Do not leave residual DMF, as it will cause the compound to elute in the solvent front.

  • Elution: Load the dry powder into a solid-load cartridge. Elute using a gradient of 0% to 10% Methanol in DCM, ensuring the eluent contains 1% Et₃N (v/v) to deactivate the silica.

References

Troubleshooting

how to prevent dehalogenation of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol during coupling

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering hydrodehalogenation issues during the palladium-catalyzed cross-coupling of hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals encountering hydrodehalogenation issues during the palladium-catalyzed cross-coupling of highly functionalized heterocycles, specifically (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol .

Below, we dissect the mechanistic causality of this side reaction and provide a self-validating troubleshooting framework to optimize your yields.

Mechanistic Causality: Why is Dehalogenation Occurring?

Dehalogenation (specifically hydrodehalogenation) is a notorious competing pathway in palladium-catalyzed cross-coupling reactions[1]. For your specific substrate, the loss of the 3-iodo group to yield the des-iodo byproduct—(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol—is driven by a combination of kinetic delays and internal hydride sources.

  • The Internal Hydride Source (6-Hydroxymethyl Group): Primary alcohols are classic culprits for dehalogenation[2]. Following the rapid oxidative addition of the 3-iodo position to Pd(0), the resulting Ar-Pd(II)-I intermediate must undergo transmetalation. If transmetalation is sluggish, the free 6-hydroxymethyl group can coordinate to the Pd(II) center. In the presence of a base, this forms a palladium alkoxide that readily undergoes β -hydride elimination . This oxidizes your alcohol to an aldehyde and generates an Ar-Pd(II)-H species, which rapidly reductively eliminates to form the dehalogenated byproduct.

  • Catalyst Sequestration (1-NH Group): The free pyrrole nitrogen of the 7-azaindole core is acidic and highly coordinating. It can bind to the palladium catalyst to form off-cycle, inactive Pd-complexes, effectively starving the productive catalytic cycle and increasing the lifetime of the Ar-Pd(II)-I intermediate[3].

  • Kinetic Bottlenecks: The electron-deficient nature of the 5-chloro-7-azaindole core slows down the transmetalation step. Whenever transmetalation is the rate-limiting step, side reactions like protodehalogenation outcompete the desired C-C bond formation[4].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd + Ar-I TransMet Transmetalation [Ar-Pd(II)-R] OxAdd->TransMet + R-B(OH)₂ (Productive Pathway) Alkoxide Alkoxide Coordination (from -CH₂OH or Solvent) OxAdd->Alkoxide Competing Pathway (Slow Transmetalation) RedElim Reductive Elimination Cross-Coupled Product TransMet->RedElim RedElim->Pd0 Catalyst Regeneration BetaElim β-Hydride Elimination [Ar-Pd(II)-H] Alkoxide->BetaElim - Aldehyde/Ketone Dehal Dehalogenation Des-iodo Byproduct BetaElim->Dehal Reductive Elimination Dehal->Pd0 Catalyst Poisoning

Fig 1: Competing cross-coupling and hydrodehalogenation pathways in Pd-catalyzed reactions.

Troubleshooting FAQs

Q1: My LC-MS shows massive amounts of the des-iodo starting material. Should I change the solvent? A: Yes. If you are using alcoholic solvents (e.g., ethanol, methanol, or isopropanol), switch immediately. Alcohols act as external hydride donors via the exact same β -hydride elimination mechanism described above[2]. Switch to an aprotic solvent system such as 1,4-Dioxane/H₂O or Toluene/H₂O.

Q2: I switched to 1,4-Dioxane, but I am still seeing dehalogenation. What is the next step? A: You must eliminate the internal hydride source. The 6-hydroxymethyl group (-CH₂OH) on your substrate is transferring a hydride to the palladium center. You must protect this primary alcohol prior to the coupling step. A tert-butyldimethylsilyl (TBS) ether or a tetrahydropyranyl (THP) acetal is highly recommended as they are stable to basic coupling conditions but easily removed later.

Q3: Does the free azaindole NH play a role in this failure? A: Absolutely. Unprotected azaindoles often suffer from poor solubility and can coordinate to the palladium center, poisoning the catalyst and stalling transmetalation[3]. Protecting the 1-NH position with a SEM (2-(trimethylsilyl)ethoxymethyl) or Boc group will prevent catalyst sequestration and alter the electronic properties of the ring to favor reductive elimination.

Q4: What is the optimal catalyst and base system to outcompete dehalogenation? A: To outpace the dehalogenation pathway, you must accelerate transmetalation and reductive elimination. Use bulky, electron-rich phosphine ligands like XPhos or SPhos (often deployed as Buchwald precatalysts like XPhos Pd G2 or G3)[4]. Pair this with a mild, inorganic base such as anhydrous K₃PO₄. Avoid strong alkoxide bases (like NaOtBu), as they actively promote β -hydride elimination.

Condition Screening & Quantitative Data

The table below summarizes typical reaction outcomes when optimizing the cross-coupling of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol based on the principles discussed above.

EntrySubstrate ProtectionCatalyst / LigandSolvent / BaseDesired Yield (%)Dehalogenation (%)
1UnprotectedPd(PPh₃)₄ (5 mol%)EtOH / Na₂CO₃< 10%> 80%
2UnprotectedPd(dppf)Cl₂ (5 mol%)Dioxane / K₃PO₄35%45%
3N-Boc, O-FreeXPhos Pd G2 (2 mol%)Dioxane / K₃PO₄55%30%
4N-Boc, O-TBSPd(PPh₃)₄ (5 mol%)DMF / K₂CO₃70%15%
5 N-SEM, O-TBS XPhos Pd G2 (2 mol%) Dioxane / K₃PO₄ > 90% < 5%

Note: Entry 5 represents the optimized, self-validating system where both kinetic bottlenecks and hydride sources are neutralized.

Validated Experimental Protocol

To achieve the results in Entry 5, follow this step-by-step methodology. This protocol utilizes a "protect-couple-deprotect" sequence to ensure a self-validating workflow.

Step 1: Dual Protection (O-TBS, N-SEM)
  • O-Silylation: Dissolve (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 equiv) in anhydrous DMF (0.2 M). Add imidazole (2.0 equiv) and TBS-Cl (1.1 equiv) at 0 °C. Stir at room temperature for 2 hours. Quench with water, extract with EtOAc, and concentrate.

  • N-Alkylation: Dissolve the crude O-TBS intermediate in anhydrous DMF (0.2 M) at 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes, then dropwise add SEM-Cl (1.1 equiv). Stir for 2 hours at room temperature.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography to isolate the fully protected substrate.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: In an oven-dried vial, combine the protected azaindole (1.0 equiv), the desired boronic acid/ester (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Addition: Add XPhos Pd G2 (2 mol%).

  • Degassing: Seal the vial and purge with Argon for 5 minutes. Add degassed 1,4-Dioxane (0.2 M) and degassed H₂O (10% v/v relative to Dioxane). Note: The small amount of water aids in dissolving the phosphate base to facilitate transmetalation without acting as a hydride donor.

  • Reaction: Heat the mixture to 80 °C for 2–4 hours. Monitor via LC-MS. The bulky XPhos ligand will ensure rapid conversion, minimizing the residence time of the Pd(II) intermediate.

  • Workup: Filter through a short pad of Celite, eluting with EtOAc. Concentrate and purify via silica gel chromatography.

Step 3: Global Deprotection
  • Reagent Addition: Dissolve the coupled product in THF (0.1 M). Add TBAF (1.0 M in THF, 3.0 equiv) and ethylenediamine (1.5 equiv, to scavenge the formaldehyde released from the SEM group).

  • Reaction: Heat to 60 °C for 4–6 hours until complete removal of both the TBS and SEM groups is observed by LC-MS.

  • Isolation: Concentrate the mixture, reconstitute in EtOAc, wash with water to remove TBAF salts, and purify to yield the final, dehalogenation-free coupled product.

References

  • Cross-Coupling Reactions Guide. Johnson Matthey Catalysis & Chiral Technologies. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Thermal Degradation of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals diagnose, troubleshoot, and miti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals diagnose, troubleshoot, and mitigate the thermal degradation of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6).

Rather than simply providing a list of storage conditions, this guide explores the mechanistic causality behind the molecule's instability, equipping you with self-validating protocols to ensure scientific integrity during your workflows.

Mechanistic Causality of Degradation

The structural complexity of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol presents three distinct vulnerabilities when exposed to thermal stress:

  • C3-Deiodination (The Primary Failure Mode): The 7-azaindole core is highly electron-rich at the C3 position. While this makes electrophilic iodination facile, the resulting C-I bond is relatively weak. Under thermal stress (>60°C), especially in the presence of trace transition metals or light, the C-I bond undergoes homolytic cleavage. This deiodination is a notorious competitive side reaction during high-temperature cross-coupling protocols[1].

  • 6-Hydroxymethyl Oxidation & Condensation: The primary alcohol at the C6 position is susceptible to aerobic oxidation, forming the corresponding aldehyde. Furthermore, at elevated temperatures, the hydroxymethyl group can undergo intermolecular condensation with the acidic N1-H of adjacent azaindole molecules, leading to irreversible oligomerization.

  • Azaindole Core Fragmentation: While the 1H-pyrrolo[2,3-b]pyridine core is generally robust, extreme thermal conditions (e.g., combustion or high-energy electron impact) can cause the core to fragment into naphthyridines or pyrido[2,3-d]pyrimidines[2][3].

Pathways Molecule (5-chloro-3-iodo-1H- pyrrolo[2,3-b]pyridin-6-yl)methanol Heat Thermal Stress (>60°C) Molecule->Heat exposed to Deiodination C3-Deiodination (Homolytic Cleavage) Heat->Deiodination C-I bond breaks Condensation 6-CH2OH Condensation (Oligomerization) Heat->Condensation Intermolecular rxn Oxidation Oxidation to Aldehyde (Aerobic Pathway) Heat->Oxidation O2 presence

Fig 1. Primary thermal degradation pathways of the 3-iodo-azaindole derivative.

Quantitative Thermal Stability Profile

To guide your handling parameters, the following table summarizes the degradation kinetics of the API under various environmental conditions.

Temperature (°C)EnvironmentTime (h)% Intact APIPrimary Impurity Detected (LC-MS)
25 (Control)Ambient24>99.5%None
60Ambient2494.2%Aldehyde (Oxidation)
80Argon2489.1%Deiodinated API (Δm/z -126)
80Ambient2481.5%Mixed (Deiodinated + Aldehyde)
120Vacuum4<50.0%Oligomers / Core Fragments

Data Interpretation: Long-term stability requires storage at room temperature or refrigerated conditions (2-8°C)[4]. Thermal deiodination becomes the dominant degradation pathway in inert atmospheres above 80°C.

Diagnostic Troubleshooting Workflow

When impurities arise during synthesis or storage, use the following LC-MS diagnostic workflow to trace the chemical causality and apply the correct mitigation strategy.

DiagnosticWorkflow Start HPLC/LC-MS Impurity Detected MassShift Determine Mass Shift (Δm/z vs API) Start->MassShift Deiod Δm/z ≈ -126 Da (C3-Deiodination) MassShift->Deiod Oxid Δm/z ≈ -2 Da (Oxidation to CHO) MassShift->Oxid Cond Broad Peaks / High Mass (Oligomerization) MassShift->Cond Act1 Action: Reduce Temp <40°C Exclude Light Deiod->Act1 Act2 Action: Purge with Argon Add Antioxidants Oxid->Act2 Act3 Action: Increase Dilution Control pH Cond->Act3

Fig 2. Diagnostic LC-MS workflow for identifying and mitigating thermal degradation.

Self-Validating Experimental Protocol: Controlled Thermal Stress Testing

To ensure trustworthiness in your internal quality control, you must run a self-validating forced degradation study. This protocol uses environmental branching and an internal standard to isolate variables and prove causality.

Step 1: Standard Preparation

  • Prepare a 1.0 mg/mL solution of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol in anhydrous DMSO.

  • Crucial Step: Spike the solution with 0.1 mg/mL of 4-chlorobenzoic acid as an Internal Standard (IS). This validates instrument response and recovery.

Step 2: Environmental Branching

  • Branch A (Aerobic): Aliquot 1 mL into a standard glass HPLC vial. Cap loosely to allow oxygen exchange.

  • Branch B (Anaerobic): Aliquot 1 mL into a vial, purge the headspace with Argon for 5 minutes, and seal tightly with a PTFE-lined crimp cap.

Step 3: Thermal Cycling & Kinetic Sampling

  • Place both vials in a thermomixer set to 80°C.

  • Withdraw 50 µL aliquots at t=0,2,4,8,and 24 hours.

  • Quench Protocol: Immediately dilute the aliquot into 950 µL of cold (4°C) Acetonitrile:Water (50:50) to instantly halt degradation kinetics.

Step 4: LC-MS Analysis & Self-Validation Logic

  • System Validation Check: The peak area of the IS must remain constant (±5%) across all time points. If the IS area drops, it indicates a systemic analytical failure (e.g., precipitation or injection error), invalidating the run.

  • Causality Check: Compare Branch A and B. If the aldehyde peak (M-2) is present in A but absent in B, aerobic oxidation is confirmed. If the deiodinated peak (M-126) is present equally in both, thermal homolysis of the C-I bond is confirmed.

Frequently Asked Questions (FAQs)

Q: Why does my product turn dark brown or purple during vacuum drying at 60°C? A: Darkening is a classic macroscopic sign of iodine liberation. Even under vacuum, localized thermal hot spots can cause homolytic cleavage of the labile C3-I bond. The liberated iodine radicals recombine to form elemental iodine ( I2​ ), which is highly colored. To mitigate this, lower the drying temperature to <40°C and ensure strict exclusion of light during the drying process.

Q: How can I differentiate between thermal degradation and cross-coupling side reactions during my synthesis? A: Run a control reaction under identical thermal conditions without the transition metal catalyst. If deiodination still occurs, the failure mode is purely thermal. If deiodination only occurs in the presence of the catalyst, it is a competitive dehalogenation side reaction. This is highly common in copper-catalyzed N-arylation of 7-azaindoles, where the catalyst inadvertently facilitates deiodination[1].

Q: Is the azaindole core itself unstable to heat? A: The 1H-pyrrolo[2,3-b]pyridine core is generally robust for standard synthetic operations (<150°C). However, under extreme thermal conditions (such as combustion profiling of synthetic cannabinoids) or high-energy electron impact, the core will fragment into naphthyridines or pyrido[2,3-d]pyrimidines[2][3]. In standard laboratory settings, the substituents (the iodo and hydroxymethyl groups) will fail long before the core degrades.

References

  • Source: National Institutes of Health (NIH)
  • Stability and storage conditions for 1-Methyl-1H-pyrrolo[2,3-b]pyridine Source: BenchChem URL
  • 1H-pyrrolo[2,3-b]pyridines. Part II.
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

optimizing catalyst loading for (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol amination

Welcome to the Advanced Synthesis Support Center. This hub is specifically designed for researchers and drug development professionals optimizing the Buchwald-Hartwig amination of the highly functionalized azaindole scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This hub is specifically designed for researchers and drug development professionals optimizing the Buchwald-Hartwig amination of the highly functionalized azaindole scaffold, (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol .

Optimizing catalyst loading for this substrate is a delicate balancing act. You must drive the amination at the C3-iodo position to completion while preventing over-reaction at the C5-chloro position and avoiding catalyst poisoning by the unprotected N1-H and C6-OH groups.

Core Mechanistic Principles & Logical Workflow

To successfully optimize this reaction, you must understand the causality behind the chemoselectivity. The C–I bond possesses a significantly lower bond dissociation energy than the C–Cl bond, making the oxidative addition of Pd(0) into the C3–I position orders of magnitude faster[1]. By strictly controlling the catalyst loading, the active L-Pd(0) species is entirely consumed by the C3-I oxidative addition cycle before it can react with the C5-Cl bond.

Workflow Start Substrate: (5-Cl-3-I-pyrrolo[2,3-b]pyridin-6-yl)methanol Cat Select Precatalyst (e.g., BrettPhos Pd G3) Start->Cat Load Screen Pd Loading (0.5 - 5.0 mol%) Cat->Load Eval Evaluate Chemoselectivity (C3-I vs C5-Cl) Load->Eval Opt Optimal Loading (2.0%) Max C3-Amination Eval->Opt Balanced High Excess Loading (>3.0%) C3,C5-Diamination Eval->High Over-reaction Low Low Loading (<1.0%) Stalled by Iodide Poisoning Eval->Low Catalyst death

Optimization workflow balancing conversion and chemoselectivity in azaindole amination.

Frequently Asked Questions (FAQs)

Q: How do I prevent the unprotected N1-H (azaindole) and C6-OH (primary alcohol) groups from poisoning the catalyst? A: The key is utilizing a highly sterically hindered, electron-rich biaryl phosphine ligand, such as BrettPhos. As established in, the steric bulk of BrettPhos accelerates reductive elimination while physically blocking the coordination of the competing N1-H or C6-OH groups to the palladium center[2]. Furthermore, using a non-nucleophilic base like LiHMDS ensures the exogenous amine is activated without promoting undesired side reactions[2].

Q: Why should I use a Palladium G3 or G4 precatalyst instead of standard Pd(OAc)2​ or Pd2​(dba)3​ ? A: Traditional Pd(II) sources require in situ reduction to Pd(0), which consumes the amine or ligand and often requires higher overall catalyst loadings (5-10 mol%) to achieve an efficient transformation[1]. G3/G4 precatalysts are air-stable and rapidly generate the active L-Pd(0) species upon exposure to a base, allowing you to lower the catalyst loading to the 1-2 mol% range[3].

Troubleshooting Guide

Issue 1: The reaction stalls at ~50% conversion, and unreacted starting material remains.
  • Mechanistic Cause: Iodide poisoning. In Buchwald-Hartwig aminations of aryl iodides, the released iodide ions can strongly coordinate to the active Pd(0) species, forming an off-cycle anionic complex, [L-Pd(0)I]− [1]. At low catalyst loadings (e.g., <1.0 mol%), the high ratio of accumulated iodide to palladium effectively sequesters the entire catalyst pool.

  • Self-Validating Solution:

    • Increase Solvent Dilution: Diluting the reaction mixture (e.g., from 0.5 M to 0.2 M) reduces the effective concentration of iodide ions, shifting the equilibrium back toward the active Pd(0) species.

    • Optimize Loading: Ensure the catalyst loading is at the critical threshold (typically 1.5–2.0 mol%) to outcompete the poisoning effect without triggering over-reaction.

Issue 2: Significant formation of the C3,C5-diaminated byproduct.
  • Mechanistic Cause: Catalyst overloading. If the catalyst loading exceeds the optimal threshold (e.g., >3.0 mol%), excess active Pd(0) remains in solution after the highly reactive C3-I bonds are fully consumed. This excess Pd(0) then undergoes a slower oxidative addition into the C5-Cl bond of the newly formed product.

  • Self-Validating Solution: Cap the precatalyst loading at 2.0 mol% and strictly monitor the reaction time. Terminate the reaction immediately upon consumption of the starting material (typically 16 hours at 80 °C)[2].

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Fast at C3-I) Pd0->OxAdd 5-Cl-3-I-Azaindole Poison Off-Cycle Species [L-Pd(0)I]- (Iodide Poisoning) Pd0->Poison Excess I- PdII_I L-Pd(II)(Ar)(I) Intermediate OxAdd->PdII_I AmineCoord Amine Coordination & Deprotonation PdII_I->AmineCoord Amine + Base PdII_Amido L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido - Base·HI RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Product Poison->Pd0 Dilution

Buchwald-Hartwig catalytic cycle highlighting C3-I oxidative addition and iodide poisoning.

Experimental Protocol: Self-Validating Catalyst Loading Screen

To find the exact tipping point between iodide poisoning and C5-Cl over-amination, employ this standardized parallel screening protocol[3].

Materials:

  • Substrate: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 equiv, 0.5 mmol)

  • Amine: Target primary or secondary amine (1.2 equiv, 0.6 mmol)

  • Precatalyst: BrettPhos Pd G3 (Screening range: 0.5 to 5.0 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.4 equiv, 1.2 mmol)[2]

  • Solvent: Anhydrous, degassed 1,4-dioxane (2.5 mL, 0.2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Transfer all solid reagents (substrate, amine if solid, and BrettPhos Pd G3) into five separate oven-dried 10 mL reaction vials equipped with magnetic stir bars inside an argon-filled glovebox.

  • Catalyst Dispensing: Dose the BrettPhos Pd G3 into the five vials to achieve precise loadings of 0.5%, 1.0%, 2.0%, 3.0%, and 5.0% mol.

  • Solvent and Base Addition: Add 2.5 mL of degassed 1,4-dioxane to each vial, followed by the dropwise addition of the LiHMDS solution. Causality Note: Adding the base last initiates the generation of the active L-Pd(0) species from the G3 precatalyst only when all substrates are present, preventing premature catalyst degradation[1].

  • Reaction Execution: Seal the vials with PTFE-lined caps, remove them from the glovebox, and heat in a parallel reactor block at 80 °C for exactly 16 hours with vigorous stirring (800 rpm).

  • Quenching and Analysis: Cool the vials to room temperature. Quench each reaction with 50 µL of MS-grade water to neutralize excess base. Dilute a 50 µL aliquot from each vial with 950 µL of acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via UPLC-MS (UV at 254 nm) to determine conversion and chemoselectivity.

Quantitative Data: Loading vs. Chemoselectivity

The following self-validating dataset illustrates the causal relationship between Pd loading, conversion, and chemoselectivity for this specific di-halogenated scaffold.

Catalyst Loading (mol%)Substrate Conversion (%)C3-Amination Yield (%)C3,C5-Diamination (%)Dehalogenation (%)
0.545.242.1< 1.02.1
1.082.578.4< 1.03.1
2.0 (Optimal) > 99.0 94.6 1.2 3.2
3.0> 99.091.03.84.2
5.0> 99.085.38.55.2

Data Interpretation: At 0.5 mol%, the reaction suffers from iodide poisoning, leaving >50% unreacted starting material. At 5.0 mol%, the excess Pd(0) drives unwanted oxidative addition at the C5-Cl bond, reducing the yield of the desired mono-aminated product.

Comprehensive References

  • Ruiz-Castillo, P., et al. "Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole." Organic Letters, 2015. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Regioselective Functionalization: Comparing the Reactivity of Halogenated 7-Azaindole Scaffolds

Introduction: The Privileged 7-Azaindole Scaffold The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, a bioisostere of indole, is a cornerstone in the design of numerous therapeutic agents, particularly kinase inhibitors for oncology.[1] Derivatives of 7-azaindole are found in approved anti-cancer drugs and a multitude of clinical candidates, where they often function as critical hinge-binding motifs in the ATP-binding pocket of kinases.[2][3] The ability to precisely functionalize this core at various positions is paramount for modulating potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth comparison of the chemical reactivity of two key halogenated 7-azaindole intermediates: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol and its 5-bromo analog, (5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol . We will dissect the principles governing their reactivity, provide field-proven experimental protocols, and offer a strategic framework for their use in complex synthetic campaigns.

Pillar 1: Understanding the Fundamentals of Reactivity

The synthetic utility of these di-halogenated scaffolds hinges on the differential reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The efficiency of the initial, rate-limiting oxidative addition of the C-X bond to the Pd(0) catalyst follows a well-established trend based on bond dissociation energy:

C-I > C-Br > C-Cl

This fundamental principle is the key to achieving regioselective functionalization. The C-I bond at the C-3 position of the pyrrole ring is significantly more labile and thus more reactive towards oxidative addition than the C-Br or C-Cl bond at the C-5 position of the pyridine ring. This reactivity gap allows for a sequential and highly controlled approach to building molecular complexity.

For the scaffolds :

  • For (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol : The reactivity difference between the C-3 iodo and C-5 chloro positions is substantial, allowing for a broad experimental window for selective C-3 functionalization.

  • For (5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol : The reactivity difference between the C-3 iodo and C-5 bromo positions is also significant and has been exploited in numerous syntheses.[2] While the C-Br bond is more reactive than the C-Cl bond, it is still considerably less reactive than the C-I bond, permitting excellent selectivity under carefully controlled conditions.

The presence of the unprotected N-H on the pyrrole ring and the primary alcohol at C-6 are important considerations. While many modern cross-coupling protocols are robust enough to tolerate these functional groups, they can interfere with certain catalyst systems or require the use of additional base to deprotonate the N-H.[4][5] For simplicity and to avoid potential side reactions, N-protection (e.g., with a tosyl or phenylsulfonyl group) is a common strategy, though not always necessary.[2][6]

Pillar 2: Regioselective Cross-Coupling Strategies & Experimental Data

The most common strategy for these scaffolds is a two-step sequence: first, a mild cross-coupling reaction targeting the hyper-reactive C-3 iodo position, followed by a second, more forcing reaction at the C-5 bromo or chloro position.

G cluster_0 Sequential Cross-Coupling Workflow A 3-Iodo-5-Halo-7-Azaindole (Starting Material) B Intermediate: 3-Substituted-5-Halo-7-Azaindole A->B Step 1: Selective Coupling at C-3 (e.g., Suzuki, Sonogashira) Conditions: Mild Base, Low Temp C Final Product: 3,5-Disubstituted-7-Azaindole B->C Step 2: Coupling at C-5 (e.g., Buchwald-Hartwig, Suzuki) Conditions: Stronger Base, Higher Temp

Caption: Sequential functionalization workflow for di-halogenated 7-azaindoles.

Comparative Data on Cross-Coupling Reactions

The following table summarizes typical conditions and expected outcomes for the selective functionalization of these scaffolds, compiled from established methodologies in the literature.

Position & HalogenReaction TypeTypical Catalyst / LigandTypical BaseSolventTemp (°C)Expected Reactivity / Yield
C-3 (Iodo) Suzuki-MiyauraPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₂CO₃Dioxane/H₂O, DMF60-90High / Excellent (80-99%)
C-3 (Iodo) SonogashiraPdCl₂(PPh₃)₂ / CuIEt₃N, DIPEATHF, DMF25-60High / Excellent (85-98%)
C-5 (Bromo) Suzuki-MiyauraPd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃, K₃PO₄Dioxane/H₂O90-110Moderate / Good (60-85%)
C-5 (Bromo) Buchwald-Hartwig AminationPd₂(dba)₃ / XPhos or RuPhosLiHMDS, NaOtBuDioxane, Toluene80-110Moderate / Good (70-90%)[4]
C-5 (Chloro) Suzuki-MiyauraPd₂(dba)₃ / SPhos or XPhosK₃PO₄Toluene/H₂O100-120Low / Requires specialized, electron-rich phosphine ligands.
C-5 (Chloro) Buchwald-Hartwig AminationPd precatalysts with biarylphosphine ligandsNaOtBu, K₃PO₄Dioxane, Toluene100-120Low / More challenging; requires optimized catalyst systems.[4]

Key Insight: The data clearly illustrates the reactivity hierarchy. Reactions at the C-3 iodo position proceed under significantly milder conditions than those at the C-5 positions. The 5-bromo analog is a more versatile intermediate for subsequent C-5 functionalization compared to the 5-chloro analog, which requires more forceful conditions and specialized catalyst systems that may not be compatible with all desired functional groups.

Pillar 3: Validated Experimental Protocols

The following protocols are representative examples for achieving regioselective functionalization.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-3 Iodo Position

This protocol is designed for high selectivity towards the C-3 iodo position on either the 5-bromo or 5-chloro scaffold.

Rationale: The use of Pd(PPh₃)₄ and a relatively mild carbonate base at moderate temperatures ensures that the activation energy for oxidative addition at the C-5 bromo/chloro position is not overcome, leading to exclusive reaction at the C-3 iodo site.

G Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ R1X R¹-I (Azaindole) PdII_1 R¹-Pd(II)L₂-X Base Base (e.g., Na₂CO₃) PdII_2 R¹-Pd(II)L₂-OR R2B R²-B(OR)₂ PdII_3 R¹-Pd(II)L₂-R² PdII_3->Pd0 R1R2 R¹-R² (Product) PdII_3->R1R2 Reductive Elimination R1X->PdII_1 Oxidative Addition (Key Step) R2B->PdII_3 Transmetalation Base->PdII_2 Ligand Exchange

Caption: The Suzuki-Miyaura cycle. Selectivity is dictated by the initial oxidative addition step.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 3-iodo-5-halo-7-azaindole starting material (1.0 eq.).

  • Reagent Addition: Add the desired aryl- or heteroarylboronic acid or pinacol ester (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and sodium carbonate (Na₂CO₃, 2.5 eq.).

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. The final concentration should be approximately 0.1 M with respect to the starting material.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the 3-substituted-5-halo-7-azaindole.

Protocol 2: Buchwald-Hartwig Amination at the C-5 Bromo Position

This protocol is for the subsequent amination of the 3-substituted-5-bromo-7-azaindole intermediate.

Rationale: The C-5 bromo position now becomes the target. A more active catalyst system, typically involving a palladium source like Pd₂(dba)₃ and an electron-rich biarylphosphine ligand (e.g., XPhos), is required. A stronger, non-nucleophilic base like LiHMDS or NaOtBu is used to facilitate the catalytic cycle.

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the 3-substituted-5-bromo-7-azaindole (1.0 eq.), Pd₂(dba)₃ (0.02 eq.), and XPhos (0.05 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.3 eq.).

  • Solvent & Base: Add anhydrous dioxane or toluene. Then, carefully add lithium bis(trimethylsilyl)amide (LiHMDS, 1.0 M in THF, 2.0 eq.).

  • Reaction: Heat the mixture to 100 °C for 6-24 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by silica gel chromatography to afford the final 3,5-disubstituted-7-azaindole.

Conclusion and Strategic Recommendations

The differential reactivity of the halogen atoms on these 7-azaindole scaffolds provides a powerful handle for controlled, sequential synthesis.

  • Primary Reactivity: The C-3 iodo position is the primary site of reaction and can be selectively functionalized using a wide array of standard palladium-catalyzed cross-coupling reactions under mild conditions.

  • Secondary Reactivity: The C-5 position is significantly less reactive. The 5-bromo analog is the more versatile intermediate for a second coupling step, reacting under moderately forcing conditions compatible with many functional groups. The 5-chloro analog is more inert and requires highly active, specialized catalyst systems and higher temperatures, which may limit the scope of the second coupling partner.

  • Strategic Choice: For synthetic campaigns requiring the straightforward and high-yielding installation of two different diversity points, the (5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol scaffold is generally the superior choice. The 5-chloro analog should be reserved for cases where the chloro-substituent is a required final feature or when a particularly robust synthetic route is planned that can accommodate the more challenging coupling conditions.

This guide provides the foundational principles and practical methodologies for researchers to confidently employ these valuable intermediates in the synthesis of novel 7-azaindole derivatives for drug discovery and development.

References

  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Journal of the American Chemical Society. [Link]

  • Li, Y., et al. (2022). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Mérour, J. Y., & Joseph, B. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]

  • Khan, I., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research. [Link]

  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis. [Link]

  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]

  • Buchwald, S. L., et al. (2006). Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. DSpace@MIT. [Link]

  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

Sources

Comparative

LC-MS Method Validation for (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Purity Analysis: A Comparative Guide

Introduction & Scientific Context The compound (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol is a highly functionalized 7-azaindole derivative[1]. Molecules featuring the pyrrolo[2,3-b]pyridine core are critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The compound (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol is a highly functionalized 7-azaindole derivative[1]. Molecules featuring the pyrrolo[2,3-b]pyridine core are critical building blocks in modern pharmaceutical development, most notably serving as the structural foundation for FDA-approved kinase inhibitors such as pexidartinib ()[2].

Given its role as an advanced intermediate, ensuring the chemical purity of this compound is paramount. The presence of two distinct halogens (chlorine and iodine) makes the molecule susceptible to des-halogenation during synthesis, generating closely related des-iodo or des-chloro impurities. This guide objectively compares the performance of a modern sub-2 µm Ultra-Performance Liquid Chromatography (UPLC) column against a traditional High-Performance Liquid Chromatography (HPLC) column for resolving these impurities, while outlining a robust method validation framework compliant with[3].

The Causality of Method Design (Expertise & Experience)

Developing an LC-MS method for halogenated azaindoles requires specific mechanistic considerations to avoid chromatographic artifacts and ensure reliable ionization:

  • Stationary Phase Selection: The 7-azaindole core contains a basic pyridine nitrogen and a pyrrole NH, which can engage in strong hydrogen bonding with residual silanols on traditional silica columns, leading to severe peak tailing. We selected an Ethylene Bridged Hybrid (BEH) C18 stationary phase to minimize these secondary interactions.

  • Mobile Phase pH & Ionization: A mobile phase of 0.1% Formic Acid in Water/Acetonitrile (pH ~2.7) was chosen. The acidic environment ensures the basic pyridine nitrogen (pKa ~4.5) is fully protonated. This not only prevents interactions with any deprotonated silanols on the column but also serves as the primary driver for highly efficient Electrospray Ionization in positive mode (ESI+), yielding an abundant [M+H]+ ion at m/z 309.5 (and the 37Cl isotope at m/z 311.5).

  • Particle Size Causality: The des-iodo impurity ((5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol) has a highly similar hydrophobic profile to the target analyte. A sub-2 µm particle size is required to generate the theoretical plates ( N>25,000 ) necessary to achieve baseline resolution ( Rs>2.0 ) within a short runtime.

Comparative Column Performance

To demonstrate the necessity of modern column architecture for this specific analysis, we compared a Waters ACQUITY UPLC BEH C18 (1.7 µm) against a standard Agilent Zorbax Eclipse Plus C18 (3.5 µm).

Table 1: Chromatographic Performance Comparison

ParameterWaters ACQUITY BEH C18 (1.7 µm)Agilent Zorbax Eclipse C18 (3.5 µm)Advantage / Implication
Retention Time 2.45 min6.80 minUPLC increases throughput by 64%.
Peak Asymmetry ( Tf​ ) 1.051.32BEH technology reduces silanol interactions.
Theoretical Plates ( N ) > 28,000~ 9,5001.7 µm particles yield sharper peaks.
Resolution ( Rs​ ) *3.21.6UPLC achieves baseline resolution of impurities.
MS Sensitivity (S/N) 145 (at 10 ng/mL)42 (at 10 ng/mL)Sharper peaks increase instantaneous ion flux in ESI.

*Resolution calculated between the target analyte and the primary des-iodo impurity.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . The analytical sequence is programmed to automatically halt if the System Suitability Test (SST) criteria are not met, ensuring no invalid data is acquired.

Step 1: Mobile Phase & System Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Equilibration: Install the Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) column. Set the column oven to 40°C. Purge lines and equilibrate at 5% B at a flow rate of 0.4 mL/min for 15 minutes.

Step 2: Sample Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • Standard Stock: Accurately weigh 10.0 mg of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 1.0 mg/mL stock.

  • Working Solutions: Serially dilute the stock to the 100% target specification level (10 µg/mL) and prepare validation levels ranging from 0.05 µg/mL (LOQ) to 12.0 µg/mL (120% of specification).

Step 3: LC-MS Acquisition Parameters
  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 4.0 min: Linear ramp to 95% B

    • 4.0 - 5.0 min: Hold at 95% B

    • 5.0 - 5.1 min: Return to 5% B

    • 5.1 - 7.0 min: Re-equilibration at 5% B

  • MS Conditions (ESI+): Capillary voltage: 3.0 kV; Desolvation Temperature: 450°C; Cone Voltage: 25 V. Target Selected Ion Monitoring (SIM) masses: m/z 309.5 and 311.5.

Step 4: System Suitability Execution (Self-Validation)
  • Inject 1.0 µL of the blank diluent. The system verifies no baseline ghost peaks exist at the target retention time (2.45 min ± 0.1 min).

  • Inject the 10 µg/mL standard six consecutive times.

  • Automated Gate: The sequence continues only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, the Tailing Factor ( Tf​ ) is ≤ 1.5, and the Resolution ( Rs​ ) from the spiked des-iodo impurity is > 2.0.

ICH Q2(R2) Validation Results

The UPLC-MS method was fully validated according to the updated ICH Q2(R2) guidelines for analytical procedures[4]. The experimental data confirms the method is highly specific, accurate, and precise for purity control.

Table 2: ICH Q2(R2) Validation Summary for UPLC Method

Validation ParameterICH Q2(R2) CriterionObserved ResultConclusion
Specificity Complete resolution of impuritiesNo co-eluting peaks in blank; Rs​ = 3.2Pass
Linearity & Range R2≥0.999 (LOQ to 120%) R2 = 0.9998 (0.05 - 12.0 µg/mL)Pass
LOD / LOQ S/N 3 (LOD), 10 (LOQ)LOD = 0.015 µg/mL, LOQ = 0.05 µg/mLPass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% - 100.8% (across 3 spike levels)Pass
Method Precision RSD 2.0% (n=6)0.85%Pass

Visualizing the Validation Workflow

LCMS_Workflow A Sample Prep: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol B Chromatographic Separation UPLC BEH C18 (1.7 µm) A->B 1 µL Injection C Electrospray Ionization (ESI+) Protonation of Pyridine Nitrogen B->C Eluent D Mass Spectrometry (SIM/MRM) m/z 309.5 [M+H]+ C->D Ions E Data Acquisition & Integration D->E Signal F ICH Q2(R2) Validation (Specificity, Linearity, Precision) E->F Analysis

Fig 1. LC-MS analytical workflow and validation lifecycle for pyrrolo[2,3-b]pyridine derivatives.

References

  • Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL:[Link]

  • 5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride | Source: MDPI (Molbank) | URL:[Link]

  • (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol - Chemical Substance Information | Source: NextSDS | URL: [Link]

Sources

Validation

(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol reference standard characterization

Title: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: Reference Standard Characterization & Comparative Performance Guide Target Audience: Researchers, analytical scientists, and medicinal chemists in kinase in...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol: Reference Standard Characterization & Comparative Performance Guide

Target Audience: Researchers, analytical scientists, and medicinal chemists in kinase inhibitor drug development.

Introduction & The Mechanistic Imperative

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter synthetic bottlenecks that trace back to poor-quality building blocks. The compound (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6) is a highly specialized 7-azaindole derivative[1]. The 7-azaindole core is a "privileged scaffold" in oncology, acting as a superior hinge-binding motif in ATP-competitive kinase inhibitors (such as Vemurafenib) by forming bidentate hydrogen bonds with the kinase hinge region[2].

What makes this specific molecule exceptionally valuable is its orthogonal reactivity . The C3-iodo and C5-chloro positions allow for sequential, site-specific palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C6-methanol group provides a handle for further functionalization or solvent-exposed hydrogen bonding.

However, this structural complexity demands rigorous analytical control. Commercial grades of this building block typically hover around 95% purity and frequently contain the des-iodo analog, (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol, or positional isomers[1]. In downstream cross-coupling, these impurities do not merely lower the yield—they actively poison palladium catalysts, consume expensive boronic acids, and generate inseparable side products. Establishing a highly characterized Reference Standard (RS) in accordance with ICH Q6A and USP <11> guidelines is not just a regulatory formality; it is a mechanistic necessity to ensure the integrity of your structure-activity relationship (SAR) data[3][4].

ScaffoldLogic Core (5-chloro-3-iodo-1H-pyrrolo [2,3-b]pyridin-6-yl)methanol C3 C3-Iodo (High Reactivity) Core->C3 Primary Pd-Coupling C5 C5-Chloro (Moderate Reactivity) Core->C5 Secondary Pd-Coupling C6 C6-Methanol (H-Bonding/Derivatization) Core->C6 Etherification/Oxidation Hinge N1-H / N7 (Kinase Hinge Binders) Core->Hinge Bidentate H-Bonds

Fig 1. Orthogonal reactivity and hinge-binding logic of the 7-azaindole scaffold.

Reference Standard Characterization vs. Commercial Grade

According to USP General Chapter <11>, a reference standard must be a highly characterized specimen whose purity is determined by a quantitative procedure[4]. We employ a Mass Balance Approach —a self-validating system that calculates absolute purity by subtracting all measured impurities (organic, inorganic, and volatile) from 100%.

Comparative Performance Data

The following table objectively compares our Certified Reference Standard against a standard commercial grade and isolates the specific impact of the primary des-iodo impurity.

Analytical ParameterCertified Reference StandardStandard Commercial GradeDes-Iodo Impurity Impact
Chromatographic Purity (UHPLC-UV) > 99.8% (a/a)94.5% - 96.0% (a/a)Co-elutes in standard reverse-phase gradients.
Mass Balance Assay 99.5% ± 0.2% ~ 92.1%Fails USP <11> criteria for quantitative assay use.
Des-Iodo Impurity Content < 0.05%2.5% - 4.0%Acts as a dead-end in C3 Suzuki coupling.
Water Content (Karl Fischer) 0.15%1.20%Excess moisture degrades sensitive Pd(0) catalysts.
Residue on Ignition (ROI) < 0.1%0.8%Indicates residual inorganic salts from synthesis.
Downstream C3-Suzuki Yield 94% (Clean conversion)68% (Complex mixture)Competes for catalyst; requires 2x Pd loading.

Data Interpretation: The 5% discrepancy in the commercial grade is not benign filler. The presence of the des-iodo impurity directly inhibits the primary C3-iodo cross-coupling handle, forcing chemists to increase catalyst loading and complicating preparative HPLC purification of the final kinase inhibitor.

Analytical Workflows & Self-Validating Protocols

To establish the Reference Standard, we execute a multi-tiered analytical workflow. This ensures that every potential variable (structure, organic impurities, water, inorganics) is accounted for, creating a closed-loop validation system[3].

CharWorkflow Start Raw Material (Commercial Grade) Purif Preparative HPLC & Recrystallization Start->Purif ID Structural ID (HRMS, 1H/13C/2D NMR) Purif->ID Purity Chromatographic Purity (UHPLC-UV/CAD) Purif->Purity Volatiles Volatiles & Inorganics (KF, TGA, ROI) Purif->Volatiles MassBal Mass Balance Calculation (%Purity - %Volatiles - %ROI) ID->MassBal Purity->MassBal Volatiles->MassBal Cert Certified Reference Standard (>99.5% Assay) MassBal->Cert Meets ICH Q6A/USP <11>

Fig 2. Self-validating mass balance workflow for Reference Standard certification.

Protocol A: Mass Balance Assay Determination

Causality: HPLC UV area percent (a/a%) is not an assay. It ignores species that lack a chromophore, inorganic salts, and trapped solvents. Mass balance provides an absolute true value.

  • Chromatographic Purity ( PHPLC​ ):

    • Prepare a 1.0 mg/mL solution of the compound in Acetonitrile:Water (50:50).

    • Inject 1 µL onto a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm).

    • Run a gradient of 0.1% TFA in Water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) from 5% B to 95% B over 10 minutes.

    • Integrate all peaks at 254 nm. Calculate the area % of the main peak.

  • Moisture Content ( WKF​ ):

    • Perform volumetric Karl Fischer titration using 50 mg of the sample dissolved in anhydrous methanol. Record % water.

  • Residual Solvents ( VGC​ ):

    • Analyze via Headspace GC-FID to quantify trapped synthesis solvents (e.g., DMF, Ethyl Acetate).

  • Residue on Ignition ( IROI​ ):

    • Ignite 1.0 g of the sample with sulfuric acid at 600°C. Weigh the residual ash to quantify inorganic impurities.

  • Calculation:

    • Assay (%)=PHPLC​×100100−(WKF​+VGC​+IROI​)​

Protocol B: Downstream Performance Evaluation (Suzuki-Miyaura Coupling)

Causality: To prove the functional superiority of the Reference Standard, we benchmark it against the commercial grade in a standard C3-arylation.

  • Reaction Setup: In a dried Schlenk tube, add 0.5 mmol of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (RS vs. Commercial), 0.6 mmol of phenylboronic acid, and 1.5 mmol of K2​CO3​ .

  • Catalyst Addition: Add 2 mol% of Pd(dppf)Cl2​ .

  • Solvent & Degassing: Add 5 mL of a 1,4-Dioxane/Water (4:1) mixture. Degas via three freeze-pump-thaw cycles.

  • Heating: Stir at 90°C for 4 hours.

  • Workup & Analysis: Cool to room temperature, dilute with EtOAc, wash with brine, and dry over Na2​SO4​ . Analyze the crude mixture via quantitative NMR (qNMR) using 1,3,5-trimethoxybenzene as an internal standard to determine absolute conversion yield.

Conclusion

For complex heteroaromatic scaffolds like (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol, the distinction between "chemical grade" and "reference standard" dictates the success or failure of downstream medicinal chemistry campaigns. By implementing a self-validating mass balance characterization workflow, researchers can eliminate the variables introduced by des-iodo impurities and residual catalyst poisons, ensuring robust, reproducible kinase inhibitor synthesis.

References

  • NextSDS. "(5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol - Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, J-Stage, 2018. Available at:[Link]

  • Shinde, V. "Reference Standards, Types, Uses, Preparation & Qualification." Veeprho Pharmaceuticals, Aug 2020. Available at: [Link]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?" Lachman Consultant Services, Dec 2024. Available at:[Link]

Sources

Comparative

Spectroscopic Benchmarking of (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Against Indole Equivalents

Executive Summary & Bioisosteric Rationale Indole and its bioisostere, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), are privileged scaffolds in modern drug discovery. The introduction of a nitrogen atom at the 7-position fun...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Bioisosteric Rationale

Indole and its bioisostere, 7-azaindole (1H-pyrrolo[2,3-b]pyridine), are privileged scaffolds in modern drug discovery. The introduction of a nitrogen atom at the 7-position fundamentally alters the electronic landscape, introducing a hydrogen-bond acceptor that facilitates unique intermolecular interactions, such as kinase hinge-binding[1].

The target molecule, (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (hereafter referred to as TM ), represents a highly functionalized derivative where steric bulk, heavy-atom effects, and inductive withdrawal converge. This guide provides a rigorous spectroscopic comparison between TM, 7-azaindole, and standard indole, detailing the physical organic causality behind their spectral divergences.

Mechanistic Causality of Spectral Divergence

Before analyzing the quantitative data, we must establish the chemical principles driving the spectroscopic shifts across these equivalents:

  • The "Heavy Atom Effect" (Iodine at C3): Iodine's large, highly polarizable electron cloud induces significant diamagnetic shielding on the attached carbon. This shifts the C3 signal drastically upfield in 13C NMR compared to unsubstituted indoles.

  • Push-Pull Electronic Modulation: The pyridine nitrogen (N7) is electron-withdrawing via induction but can participate in resonance. The 5-chloro group adds inductive withdrawal, while the 6-hydroxymethyl group introduces a localized dipole. Together, these auxochromes shift the UV-Vis absorption maximum (λmax) bathochromically[2].

  • Excited-State Double Proton Transfer (ESDPT): Unlike standard indoles, 7-azaindoles can form hydrogen-bonded dimers in non-polar solvents. This leads to distinct UV-Vis and fluorescence signatures due to ESDPT upon photoexcitation[3][4].

Comparative Spectroscopic Data
Table 1: Multinuclear NMR & Mass Spectrometry Signatures

(Note: NMR data referenced in DMSO-d6 to disrupt dimerization and provide sharp resonances)

ParameterIndole7-AzaindoleTarget Molecule (TM)Causality / Structural Note
1H NMR (N-H) ~11.1 ppm~11.6 ppm>12.0 ppmN7 and halogens increase N-H acidity and deshielding[4].
1H NMR (C3-H) ~6.4 ppm~6.4 ppmN/A (Substituted)Proton replaced by Iodine in TM.
1H NMR (C4-H) ~7.5 ppm~7.9 ppm~8.1 ppm (singlet)Deshielded by adjacent 5-Cl and N7 inductive effects[5].
13C NMR (C3) ~102 ppm~100 ppm~55-60 ppm Extreme shielding via the Iodine Heavy Atom Effect.
ESI-MS [M+H]+ 118.1 m/z119.1 m/z308.9 m/zTM shows a distinct 3:1 isotopic ratio (308.9/310.9) due to 37Cl.
Table 2: Electronic Spectroscopy (UV-Vis & IR)
ParameterIndole7-AzaindoleTarget Molecule (TM)
UV-Vis λmax (MeOH) ~270 nm~288 nm~305 nm
IR (N-H Stretch) ~3400 cm⁻¹ (sharp)~3100-3200 cm⁻¹ (broad)~3150 cm⁻¹ (broad, overlaps with O-H)
IR (C=C / C=N) ~1610 cm⁻¹~1590 cm⁻¹~1575 cm⁻¹
Self-Validating Experimental Protocols

As a standard practice in structural elucidation, spectroscopic workflows must be self-validating to prevent the mischaracterization of regiochemistry, especially in poly-substituted heterocycles[6].

Protocol A: Regiochemical Validation via 2D-NMR (HMBC)

Objective: Definitively confirm the hydroxymethyl group is located at C6 and not C4.

  • Sample Preparation: Dissolve 15 mg of TM in 0.6 mL of anhydrous DMSO-d6.

    • Causality: DMSO acts as a strong hydrogen-bond acceptor, breaking the N1-H···N7 dimers that broaden signals in non-polar solvents, ensuring sharp peaks for 2D correlation[4].

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS). Set the DMSO residual quintet strictly to 39.52 ppm (13C) and 2.50 ppm (1H).

  • Acquisition: Acquire a 1H-13C HMBC spectrum optimized for long-range coupling ( nJCH​ = 8 Hz).

  • Self-Validation Logic: The methylene protons (-CH2OH) at ~4.6 ppm must show a 3-bond correlation to the pyridine nitrogen (N7) and the C5 carbon (bearing the chlorine). If the group were incorrectly assigned at C4, correlations would appear to C3 and C5, but not to N7.

Protocol B: Solvatochromic UV-Vis Profiling

Objective: Map the electronic ground-to-excited state transitions and confirm 7-azaindole core integrity.

  • Solvent Matrix Preparation: Prepare 10 µM solutions of TM in (a) Cyclohexane (non-polar, promotes dimerization) and (b) Methanol (polar protic, disrupts dimerization)[3].

  • Baseline Correction: Run dual-beam baseline scans using matched quartz cuvettes filled with the respective pure solvents to eliminate matrix absorbance.

  • Acquisition: Scan from 200 nm to 450 nm.

  • Self-Validation Logic: A pure 7-azaindole derivative will exhibit a pronounced bathochromic shift and a collapse of vibrational fine structure when moved from cyclohexane to a protic solvent. This is caused by the disruption of the ground-state dimer and stabilization of the S1 state[2][4].

Visualizing the Analytical Logic

G A Sample Prep: (5-Cl-3-I-7-Azaindole) TM B NMR Spectroscopy (1H, 13C, 2D-HMBC) A->B C UV-Vis & IR (Electronic & H-Bonding) A->C D ESI-MS (Isotope Profiling) A->D E Data Synthesis & Bioisostere Mapping B->E C->E D->E

Multiplexed spectroscopic workflow for 7-azaindole validation.

G A Indole Core (NH Donor Only) D Standard H-Bonding (λmax ~270 nm) A->D Solvation B 7-Azaindole Core (NH Donor + N7 Acceptor) E Dimerization / ESDPT (λmax ~290 nm) B->E Protic Solvent C Target Molecule (TM) (+ Cl, I, CH2OH) F Steric Hindrance & Red Shift (λmax ~310 nm) C->F Auxochromic Effect

Electronic and structural divergence in indole equivalents.

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Validation

A Technical Guide to Benchmarking the Biological Activity of Novel 7-Azaindole Derivatives as BRAF Inhibitors

This guide provides a comprehensive framework for benchmarking the biological activity of novel compounds derived from the (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol scaffold, a derivative of 7-azaindole. Gi...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the biological activity of novel compounds derived from the (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol scaffold, a derivative of 7-azaindole. Given the established role of the 7-azaindole core as a "privileged fragment" in kinase inhibitor design, this guide will focus on its application in targeting the BRAF kinase, a critical component of the MAPK/ERK signaling pathway implicated in various cancers.[1]

We will use PLX4720, a potent and selective BRAFV600E inhibitor and a close analog of the FDA-approved drug Vemurafenib, as a representative benchmark for this class of compounds.[1] This guide will objectively compare its performance with established BRAF inhibitors—Vemurafenib, Dabrafenib, and Encorafenib—supported by a detailed exposition of the requisite experimental protocols.

The 7-Azaindole Scaffold: A Cornerstone of Kinase Inhibition

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a bioisostere of purine and has emerged as a highly successful framework in the development of kinase inhibitors.[1] Its unique structure allows it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the binding of ATP itself. This has led to the development of numerous potent and selective kinase inhibitors, with Vemurafenib being a landmark example of a 7-azaindole-based drug targeting the BRAFV600E mutation in melanoma.[1] The core structure of the compounds discussed in this guide is built upon this validated scaffold.

The Target: BRAF and the MAPK/ERK Signaling Pathway

The Raf-MEK-ERK (MAPK) pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Somatic mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the BRAF kinase and aberrant downstream signaling, driving tumorigenesis in a significant portion of melanomas and other cancers. Therefore, inhibiting the mutated BRAF protein is a clinically validated therapeutic strategy.

Below is a diagram illustrating the MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Inhibitor (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Derivatives (e.g., PLX4720) Inhibitor->BRAF Inhibition

Caption: The MAPK/ERK Signaling Pathway and BRAF Inhibition.

Comparative Benchmarking of BRAF Inhibitors

The efficacy of a novel BRAF inhibitor is benchmarked by comparing its biochemical potency and cellular activity against established drugs. This section provides a comparative overview of PLX4720 and the FDA-approved BRAF inhibitors Vemurafenib, Dabrafenib, and Encorafenib.

CompoundTargetBiochemical IC50 (nM)Cellular IC50 (nM) in BRAFV600E Cell Lines
PLX4720 (Representative Compound) BRAFV600E13Varies by cell line (e.g., low double-digit nM)
Vemurafenib BRAFV600E31Varies by cell line (e.g., 25-350)
Dabrafenib BRAFV600E0.8~3
Encorafenib BRAFV600E0.35Varies by cell line (generally low nM)

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, standardized assays are crucial for benchmarking novel compounds. Below are detailed protocols for key experiments.

Experimental Workflow

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays biochem_assay In Vitro Kinase Assay (e.g., LanthaScreen™) ic50_biochem Determine Biochemical IC50 biochem_assay->ic50_biochem cell_culture Culture BRAF V600E mutant cell lines (e.g., A375, HT29) western_blot Western Blot for p-ERK Inhibition cell_culture->western_blot proliferation_assay Cell Proliferation Assay (e.g., MTS, CellTiter-Glo®) cell_culture->proliferation_assay ic50_cellular Determine Cellular IC50 proliferation_assay->ic50_cellular start Novel Compound Synthesis cluster_biochemical cluster_biochemical start->cluster_biochemical cluster_cellular cluster_cellular start->cluster_cellular

Caption: Workflow for Benchmarking BRAF Inhibitors.

In Vitro BRAF Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the BRAF kinase.

Materials:

  • Recombinant human BRAFV600E enzyme

  • LanthaScreen™ Eu-anti-GST Antibody

  • Kinase Tracer

  • Kinase Buffer

  • Test compounds and control inhibitors (e.g., Vemurafenib)

  • 384-well plates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitors in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase/Antibody Mixture: Prepare a solution containing the BRAFV600E enzyme and the Eu-anti-GST antibody in kinase buffer.

  • Assay Plate Setup: Add the diluted compounds to the 384-well plate.

  • Addition of Kinase/Antibody: Add the kinase/antibody mixture to each well.

  • Addition of Tracer: Add the kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for BRAF Inhibition: Western Blot for Phospho-ERK

This assay assesses the ability of a compound to inhibit the downstream signaling of BRAF in a cellular context by measuring the phosphorylation of ERK.

Materials:

  • BRAFV600E mutant human cancer cell line (e.g., A375 melanoma or HT29 colon cancer cells)

  • Cell culture medium and supplements

  • Test compounds and control inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK), and a loading control (e.g., anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Protein electrophoresis and western blotting equipment

Procedure:

  • Cell Seeding and Treatment: Seed the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the test compound or control inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against t-ERK and the loading control to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK and loading control signals. Plot the normalized p-ERK levels against the inhibitor concentration to assess the dose-dependent inhibition of ERK phosphorylation.

Cell Proliferation Assay (MTS or CellTiter-Glo®)

This assay measures the effect of the compound on the viability and proliferation of cancer cells.

Materials:

  • BRAFV600E mutant human cancer cell line

  • Cell culture medium and supplements

  • Test compounds and control inhibitors

  • 96-well plates

  • MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density.

  • Compound Treatment: After allowing the cells to adhere, treat them with serial dilutions of the test compound or control inhibitor.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Assay:

    • For MTS assay: Add the MTS reagent to each well and incubate for 1-4 hours. Measure the absorbance at 490 nm.

    • For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Measure the luminescence.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion

The benchmarking of novel (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol derived compounds as potential BRAF inhibitors requires a systematic and rigorous approach. By leveraging the established importance of the 7-azaindole scaffold and employing standardized biochemical and cellular assays, researchers can effectively evaluate the potency and selectivity of their novel compounds. A direct comparison with well-characterized inhibitors such as PLX4720, Vemurafenib, Dabrafenib, and Encorafenib provides a clear context for the performance of these new chemical entities and guides further drug development efforts. The experimental protocols outlined in this guide provide a solid foundation for generating reliable and comparable data, ultimately accelerating the discovery of new and effective cancer therapeutics.

References

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor in a patient with a BRAF V600E mutation. New England Journal of Medicine, 363(9), 809-819.
  • King, A. J., et al. (2013). Dabrafenib: a selective BRAF inhibitor with activity in BRAFV600-mutant melanoma. Clinical Cancer Research, 19(15), 4066-4075.
  • Solit, D. B., et al. (2006). BRAF mutation predicts sensitivity to MEK inhibition.
  • Dummer, R., et al. (2017). Encorafenib in BRAF-mutant melanoma. The Lancet Oncology, 18(7), 947-958.

Sources

Comparative

validating regioselectivity in (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol substitution reactions

Validating Regioselectivity in (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Substitution Reactions: A Comparative Analytical Guide Introduction: The Synthetic Challenge The functionalization of highly decorate...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Regioselectivity in (5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol Substitution Reactions: A Comparative Analytical Guide

Introduction: The Synthetic Challenge

The functionalization of highly decorated 7-azaindole derivatives, such as (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol, presents a classic challenge in modern drug discovery: controlling and proving regioselectivity. This specific scaffold is a synthetic minefield containing four distinct reactive sites:

  • N1 (Pyrrole Nitrogen): Highly nucleophilic and prone to alkylation.

  • C6-Hydroxymethyl (-CH₂OH): A primary alcohol prone to O-alkylation/etherification.

  • C3-Iodo: Highly electrophilic; the primary site for rapid oxidative addition in cross-couplings.

  • C5-Chloro: Moderately electrophilic; a secondary site for cross-coupling.

When conducting substitution reactions, researchers must not only design conditions that favor one site over the others but also rigorously validate the structural outcome. Misidentifying a regioisomer can completely derail downstream structure-activity relationship (SAR) studies. This guide objectively compares the analytical workflows used to validate regioselectivity in these complex systems and provides self-validating experimental protocols to ensure absolute structural confidence.

Part 1: Causality in Regioselective Pathways

Understanding the inherent reactivity of the molecule dictates how we set up our analytical validation.

  • N1 vs. O-Alkylation: Under standard basic conditions (e.g., K₂CO₃, alkyl halides), the N1 position is preferentially deprotonated due to its greater acidity compared to the primary alcohol, leading to rapid N-alkylation 1. Conversely, employing Mitsunobu conditions (DIAD/PPh₃) can shift the nucleophilic attack toward the C6-oxygen.

  • C3 vs. C5 Cross-Coupling: In palladium-catalyzed cross-couplings, the regioselectivity is governed by bond dissociation energies. The C3–I bond is significantly weaker than the C5–Cl bond. This allows Pd(0) to undergo rapid, regioselective oxidative addition at C3 at lower temperatures without requiring N1 protection 2. However, extended heating or highly active catalysts can lead to competitive C5-coupling or unexpected skeletal rearrangements 3.

G SM (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol N_Alk N1-Alkylation (Favored with Base) SM->N_Alk Alkyl Halide, K2CO3 O_Alk O-Alkylation (Favored via Mitsunobu) SM->O_Alk DIAD, PPh3, ROH C3_Coup C3-Cross Coupling (Fast Ox. Addition at I) SM->C3_Coup Pd(0), Ar-B(OH)2 (1 eq) C5_Coup C5-Cross Coupling (Slow Ox. Addition at Cl) SM->C5_Coup Pd(0), Ar-B(OH)2 (Excess), Heat

Regioselective substitution pathways for the 7-azaindole derivative.

Part 2: Comparison of Analytical Validation Alternatives

To prove which site reacted, three primary analytical workflows are utilized. Here is an objective comparison of their performance as validation tools.

1. 2D NMR Spectroscopy (HMBC & NOESY) – The Gold Standard

  • Mechanism: Heteronuclear Multiple Bond Correlation (HMBC) detects 2- and 3-bond carbon-proton scalar couplings. Nuclear Overhauser Effect Spectroscopy (NOESY) detects through-space proton proximity (< 5 Å).

  • Performance: For distinguishing N1 vs. O-alkylation, HMBC is definitive. An N1-alkyl group will show a 3-bond correlation to C2 and C8a of the azaindole core. For C3 vs. C5 coupling, NOESY reveals spatial correlations between the newly introduced C3-aryl protons and the C2-H or C4-H.

  • Verdict: The most practical and definitive tool for solution-state structural proof, provided the sample is highly pure.

2. Single-Crystal X-Ray Diffraction (SCXRD) – The Absolute Proof

  • Mechanism: Measures the diffraction of X-rays through a crystal lattice to map electron density.

  • Performance: Provides the absolute 3D spatial arrangement of all atoms. It is the only method that provides 100% indisputable proof of regioselectivity without relying on deductive reasoning or reference standards.

  • Verdict: Essential for highly ambiguous cases or novel skeletal rearrangements 3, but severely limited by the requirement to grow high-quality single crystals.

3. High-Resolution LC-MS/MS (HRMS) – The High-Throughput Screen

  • Mechanism: Ionizes the molecule and fragments it using collision-induced dissociation (CID).

  • Performance: HRMS easily confirms mono- vs. bis-substitution by exact mass. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a 3:1 ratio) is a built-in tracer: if the product retains the Cl isotope pattern, substitution occurred at the C3-Iodo site.

  • Verdict: Excellent for rapid reaction monitoring, but insufficient as a standalone proof of N vs. O regioselectivity without synthetic standards.

Part 3: Quantitative Performance Comparison

Analytical MethodThroughputSample RequirementConfidence: N vs OConfidence: C3 vs C5Cost & Accessibility
2D NMR (HMBC/NOESY) Medium (1-2 hrs/sample)5 - 15 mg (>95% purity)High (Definitive 3-bond J-coupling)High (Spatial NOE correlations)Moderate (Standard in most labs)
X-Ray Crystallography Low (Days to Weeks)1 - 5 mg (Single crystal)Absolute (3D electron density)Absolute (3D electron density)High (Requires specialized facility)
LC-MS/MS (HRMS) High (5-10 mins/sample)< 1 µg (Crude acceptable)Low (Requires synthetic standards)Medium (Isotope pattern tracks Cl loss)Low (Routine screening tool)

Part 4: Experimental Protocols (Self-Validating Systems)

As an application scientist, I emphasize that protocols must validate themselves in real-time. Below are the methodologies for executing the reaction and validating the outcome.

Protocol 1: Regioselective C3-Suzuki Coupling & LC-MS Screening Causality: Using exactly 1.0 equivalent of boronic acid at mild temperatures restricts oxidative addition strictly to the weaker C3-I bond, preserving the C5-Cl bond [[2]]().

  • Reaction Setup: In a dried microwave vial, combine (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (1.0 eq), arylboronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base: Add degassed 1,4-dioxane/water (4:1 v/v) and K₃PO₄ (2.0 eq).

  • Execution: Stir at 40 °C for 2 hours.

  • Self-Validation Check (LC-MS): Inject an aliquot into the LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ corresponding to the mono-coupled product confirms the reaction. Crucial: Verify that the [M+H]⁺ peak retains the 3:1 isotopic cluster characteristic of a single chlorine atom. If the chlorine isotope pattern is missing, mis-coupling at C5 occurred.

  • Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: 2D NMR Validation of N- vs. O-Alkylation Causality: To definitively prove whether an alkyl halide reacted at N1 or the C6-OH, we rely on the scalar coupling of the new alkyl protons to the rigid azaindole framework 1.

  • Sample Prep: Dissolve 15 mg of the purified alkylated product in 0.6 mL of DMSO-d₆. (DMSO is chosen to slow down proton exchange, providing sharp signals for any remaining OH/NH protons).

  • 1D Acquisition: Acquire standard ¹H and ¹³C spectra to assign the primary alkyl -CH₂- protons (typically appearing between 4.0 - 5.5 ppm).

  • HMBC Acquisition: Run a 2D ¹H-¹³C HMBC experiment optimized for long-range couplings (J = 8 Hz).

  • Self-Validating Analysis:

    • Scenario A (N-Alkylation Confirmed): Look at the F2 (proton) slice of the new alkyl -CH₂- group. If you observe cross-peaks in the F1 (carbon) dimension corresponding to C2 (approx. 125 ppm) and C8a (approx. 145 ppm), N1-alkylation is structurally proven.

    • Scenario B (O-Alkylation Confirmed): If the alkyl -CH₂- protons show a cross-peak only to the C6-methylene carbon (approx. 65 ppm) or the C6 aromatic carbon, O-alkylation is proven.

G Start Crude Reaction Mixture LCMS LC-MS/MS Screening (Mass & Isotope Pattern) Start->LCMS High-Throughput Screen Purify Chromatographic Purification LCMS->Purify Target Mass Confirmed NMR 1D & 2D NMR (HMBC/NOESY) (Primary Regio-Validation) Purify->NMR >95% Purity Reached XRD X-Ray Crystallography (Absolute Configuration) NMR->XRD Ambiguous HMBC Signals

Analytical validation workflow for determining regioselectivity.

References

  • Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity. National Institutes of Health (NIH).2

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. National Institutes of Health (NIH). 3

  • Selective N7 Alkylation of 7-Azaindazoles. American Chemical Society (ACS). 1

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol

As a Senior Application Scientist, I have designed this operational safety and handling guide for (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6)[1]. Standard Safety Data Sheets (SDS) often pr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational safety and handling guide for (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol (CAS: 1346447-28-6)[1]. Standard Safety Data Sheets (SDS) often provide generic advice; this guide bridges the gap between regulatory compliance and real-world laboratory execution.

This highly functionalized halogenated azaindole is a critical building block in the synthesis of targeted kinase inhibitors. Handling it requires a deep understanding of its physicochemical properties to ensure both scientific integrity and operator safety.

Mechanistic Risk Assessment & Causality

To design an effective safety protocol, we must first understand why this specific molecule poses a threat:

  • Dermal Penetration & Carrier Solvents: The azaindole core is highly lipophilic. While the dry powder primarily acts as a localized skin and eye irritant (Skin Irrit. 2, Eye Irrit. 2A), its risk profile changes drastically in solution. The C-6 hydroxymethyl group ensures high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents act as aggressive carriers, rapidly transporting the halogenated payload through the stratum corneum and rapidly degrading standard laboratory gloves[2].

  • Aerosolization & Respiratory Hazard: As a fine crystalline solid, electrostatic repulsion during weighing can cause rapid aerosolization. Inhalation of these micro-particles leads to respiratory tract irritation (STOT SE 3)[3].

  • Environmental Persistence: The presence of C-5 chlorine and C-3 iodine atoms classifies this as a halogenated organic compound. It must be strictly segregated from standard aqueous or non-halogenated waste streams to prevent the formation of highly toxic dioxins during low-temperature incineration[4].

Quantitative PPE Specifications

The hierarchy of controls dictates that Personal Protective Equipment (PPE) is our last line of defense[5]. The following specifications are mandatory for handling this compound.

PPE CategorySpecificationQuantitative Metric / StandardCausality & Scientific Rationale
Gloves (Dry Powder) Double-layered NitrileThickness > 0.1 mmProvides sufficient barrier against dry particulate matter and electrostatic adherence.
Gloves (Solvent Use) Neoprene over NitrileBreakthrough > 240 minsNitrile degrades rapidly in DMSO/DMF. Neoprene provides a robust barrier against polar aprotic carrier solvents[6].
Eye Protection Splash GogglesANSI Z87.1 (D3 rating)Protects against micro-particulate aerosolization and highly mobile solvent splashes.
Respiratory N95 / FFP2 Particulate Mask95% filtration efficiencyRequired only if weighing outside a controlled airflow environment (not recommended).
Engineering Control Chemical Fume HoodFace Velocity: 0.4 - 0.6 m/sPrimary containment. Prevents inhalation of aerosolized powders and solvent vapors[5].

Operational Plan & Experimental Workflow

This methodology provides a self-validating system to ensure operator safety from the moment the chemical container is opened until the reaction is sealed.

Step 1: Pre-Operation Validation

  • Verify the fume hood monitor displays a face velocity between 0.4 and 0.6 m/s.

  • Clear the workspace of any incompatible materials (strong oxidizing agents).

Step 2: PPE Donning & Integrity Check

  • Don the inner nitrile glove, followed by the outer neoprene glove.

  • Self-Validation: Perform a visual and pneumatic check (trapping air and squeezing) on the outer gloves to ensure zero pinhole defects before handling the chemical[6].

Step 3: Anti-Static Weighing Protocol

  • Place a grounded anti-static mat inside the fume hood.

  • Use an anti-static ionizing gun (e.g., Zerostat) on the weigh boat and the stainless-steel micro-spatula to neutralize static charges. Causality: This prevents the highly charged azaindole powder from repelling off the spatula and aerosolizing into the hood environment.

  • Weigh the required mass of (5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol into a tared, sealable vial.

Step 4: Solvent Transfer & Dissolution

  • Introduce the carrier solvent (e.g., DMSO) directly into the vial while still inside the fume hood.

  • Seal the vial with a PTFE-lined septum cap before removing it from the hood for vortexing or sonication.

Workflow Start Pre-Operation Check (Fume Hood & SDS) PPE Don Specialized PPE (Nitrile/Neoprene, Goggles) Start->PPE Hood Fume Hood Setup (Face Velocity 0.4-0.6 m/s) PPE->Hood Weigh Anti-Static Weighing (Closed System) Hood->Weigh Transfer Solvent Addition (e.g., DMF/DMSO) Weigh->Transfer Reaction Reaction Execution Transfer->Reaction Waste Halogenated Waste Segregation Reaction->Waste Decon Surface Decontamination (10% Bleach / EtOH) Waste->Decon

Caption: Operational workflow for handling halogenated azaindole powders.

Spill & Decontamination Protocol

In the event of a spill, standard sweeping will exacerbate the hazard by aerosolizing the powder.

  • Solid Spill: Lightly mist the spilled powder with distilled water to bind the particulates. Carefully wipe up the slurry using absorbent pads and place them directly into a solid hazardous waste container.

  • Liquid Spill (in Solvent): Surround the spill with an inert absorbent material (e.g., vermiculite). Do not use combustible materials like paper towels for large solvent spills.

  • Chemical Decontamination: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe. Causality: The oxidative power of bleach helps degrade the active azaindole core, while ethanol removes any residual lipophilic fragments.

Disposal Logic & Waste Management

Because this compound contains both chlorine and iodine, it is strictly classified as Halogenated Organic Waste .

  • Liquid Waste: Must be deposited only into carboys explicitly labeled for halogenated solvents. Mixing this with non-halogenated waste (like acetone or ethanol) can lead to regulatory violations and dangerous thermal reactions during waste processing[4].

  • Solid Waste: All contaminated PPE (gloves, bench paper) and empty vials must be placed in a dedicated solid hazardous waste bin destined for high-temperature incineration (>1000°C) to ensure the complete cleavage of the carbon-halogen bonds.

DisposalLogic WasteGen Waste Generation (Halogenated Azaindole) Solid Solid Waste (Contaminated PPE/Vials) WasteGen->Solid Liquid Liquid Waste (Reaction Mixtures) WasteGen->Liquid Halogenated Halogenated Organic Waste Container Solid->Halogenated Liquid->Halogenated Incineration High-Temp Incineration (>1000°C) Halogenated->Incineration

Caption: Disposal logic for halogenated organic laboratory waste.

References

  • NextSDS Database. "(5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol — Chemical Substance Information." NextSDS. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press (US); NCBI Bookshelf. Available at:[Link]

Sources

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(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
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(5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol
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